Cgp 57380

Catalog No.
S523340
CAS No.
522629-08-9
M.F
C11H9FN6
M. Wt
244.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cgp 57380

CAS Number

522629-08-9

Product Name

Cgp 57380

IUPAC Name

3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine

Molecular Formula

C11H9FN6

Molecular Weight

244.23 g/mol

InChI

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18)

InChI Key

UQPMANVRZYYQMD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CGP 57380, CGP-57380, CGP57380

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F

The exact mass of the compound N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine is 244.0873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741567. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of pyrazolopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CGP57380 eIF4E phosphorylation Ser209 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

The following diagram illustrates the signaling pathway that CGP57380 inhibits, providing context for its mechanism of action.

G IGF_1 Growth Factors/ Cellular Stress MAPK MAPK Pathways (ERK, p38) IGF_1->MAPK MNK MNK1/2 Kinases MAPK->MNK eIF4E eIF4E (Ser209) MNK->eIF4E Phosphorylates OncogenicProteins Oncogenic Protein Synthesis (c-Myc, Survivin, Cyclin D1, Mcl-1) eIF4E->OncogenicProteins CellularOutcomes Cell Survival Proliferation Metastasis Stress Resistance OncogenicProteins->CellularOutcomes CGP CGP57380 CGP->MNK Inhibits

MNK-eIF4E Signaling Pathway and CGP57380 Inhibition

Experimental Evidence and Protocols

The efficacy of CGP57380 has been demonstrated across various cancer types, primarily in reversing resistance to other targeted therapies.

Cancer Type Combination Agent Experimental Model Key Findings
T-cell Acute Lymphoblastic Leukemia (T-ALL) [1] Everolimus (mTORC1 inhibitor) Jurkat, CEM, Molt-4 cell lines Everolimus alone increased p-eIF4E; CGP57380 (4-16 µM) blocked this increase and synergistically inhibited growth and induced apoptosis [1].
Non-Small Cell Lung Cancer (NSCLC) [2] RAD001 (Everolimus) NSCLC cell lines (in vitro) and mouse xenografts (in vivo) CGP57380 abrogated RAD001-induced p-eIF4E and Akt activation. The combination synergistically induced apoptosis and inhibited tumor growth [2].
Breast Cancer [3] [4] Used alone MCF-7, MDA-MB-231, SKBR-3 cell lines CGP57380 prevented eIF4E phosphorylation induced by DNA damage (etoposide) or arsenite, sensitizing cells to these stressors [3]. It also inhibited cell growth, though was less potent than novel retinamides [4].

A typical protocol for validating CGP57380's effect in cell-based assays involves:

  • Cell Treatment: Treat cancer cell lines (e.g., Jurkat, MDA-MB-231) with CGP57380 at concentrations ranging from 1 to 16 µM for 6 to 24 hours [1] [3].
  • Western Blot Analysis: Analyze cell lysates via western blotting to detect changes in phosphorylation levels [1] [2].
    • Primary Antibodies: Use specific antibodies against phospho-eIF4E (Ser209), total eIF4E, phospho-MNK1 (Thr197/202), and downstream targets like c-Myc and survivin [1].
    • Expected Result: Successful inhibition is confirmed by a dose-dependent decrease in p-eIF4E and p-MNK1 bands without changes in total protein levels.
  • Functional Assays: Conduct subsequent assays like MTT for cell viability or Annexin V/PI staining for apoptosis to correlate pathway inhibition with biological effects [1] [4].

Research Context and Inhibitor Limitations

While CGP57380 is a valuable research tool, it's important to be aware of its limitations in the context of modern drug discovery:

  • Lack of High Selectivity: CGP57380 inhibits several other kinases with similar or greater potency than MNKs, which can complicate the interpretation of results [5].
  • Next-Generation Inhibitors: Research has moved towards more selective MNK inhibitors (e.g., eFT508) and compounds with novel mechanisms, such as Mnk-degrading agents (e.g., certain retinamides) and non-ATP-competitive inhibitors designed to avoid paradoxical kinase activation [5] [4].

References

CGP57380 MAPK interacting kinase inhibitor discovery

Author: Smolecule Technical Support Team. Date: February 2026

CGP57380 Basic Information and Mechanism of Action

The table below summarizes the core information and mechanism of action for CGP57380.

Attribute Description
Primary Target MNK1 (MAPK-interacting kinase 1) [1]
Reported IC₅₀ 2.2 μM (in cell-free assays) [1]
Key Functional Effect Inhibits phosphorylation of eukaryotic initiation factor 4E (eIF4E) at Ser209 [2] [1] [3]
Selectivity Note At the micromolar concentrations required for cellular activity, it may inhibit other kinases; more selective inhibitors have since been developed [4] [5]

CGP57380 exerts its effects by blocking the MNK1-mediated phosphorylation of eIF4E, a key protein in the mRNA translation initiation complex. This phosphorylation event is implicated in tumorigenesis and cell survival [2] [4].

G cluster_external External Stimuli cluster_mnk MNK Activation Growth Factors Growth Factors MAPK (ERK) Pathway MAPK (ERK) Pathway Growth Factors->MAPK (ERK) Pathway Activates Cellular Stress Cellular Stress MAPK (p38) Pathway MAPK (p38) Pathway Cellular Stress->MAPK (p38) Pathway Activates MNK1 MNK1 MAPK (ERK) Pathway->MNK1 Phosphorylates MNK2 MNK2 MAPK (ERK) Pathway->MNK2 Phosphorylates MAPK (p38) Pathway->MNK1 Phosphorylates eIF4E (Ser209) eIF4E (Ser209) MNK1->eIF4E (Ser209) Phosphorylates MNK2->eIF4E (Ser209) Phosphorylates CGP57380 CGP57380->MNK1 Inhibits

Figure 1: CGP57380 acts by inhibiting MNK1, which is activated by MAPK pathways and in turn phosphorylates its primary substrate, eIF4E, on Ser209. This prevents eIF4E's oncogenic activity.

Key Experimental Findings and Efficacy Data

CGP57380 has demonstrated significant biological effects both alone and in combination with other agents, particularly mTOR inhibitors.

Cancer Model Experimental Context Key Findings PMID
T-ALL [2] Combination with mTOR inhibitor (everolimus) in Jurkat, CEM, Molt-4 cell lines CGP57380 (4-16 μM) suppressed p-eIF4E & p-MNK1, inhibited c-Myc/survivin; synergistic effect with everolimus overcame drug resistance. N/A (PMCID: PMC6289382)
NSCLC [3] Combination with mTOR inhibitor (RAD001/everolimus) in vitro and in vivo CGP57380 abrogated RAD001-induced p-eIF4E and Akt activation; combination induced mitochondrial apoptosis; synergistic antitumor effect. N/A (Oncotarget article 8497)
AML [4] MV4-11 cell line (Growth inhibition assay) CGP57380 showed GI₅₀ of 4.88 μM after 72 hours. N/A
In Vivo (CML Model) [1] 40 mg/kg/d intraperitoneally in mouse serial transplantation model CGP57380 extinguished the ability of CML cells to serially transplant in immunodeficient mice, targeting leukemia stem cells (LSCs). 23737503

A critical and replicated finding is that CGP57380 can overcome resistance to mTOR inhibitors. mTOR inhibitors like everolimus and rapalogs can trigger a feedback loop that increases phosphorylation of eIF4E, a survival mechanism for cancer cells. By inhibiting MNK1, CGP57380 blocks this feedback, abrogating the resistance mechanism and leading to synergistic cell death [2] [3].

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the detailed methodologies for key experiments.

Cell Viability Assay (MTT)

This protocol is used to determine the inhibitory effect of CGP57380 on cell growth [2].

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 × 10⁵ cells/mL.
  • Drug Treatment: Treat cells with a range of concentrations of CGP57380 (e.g., 4-16 μM), alone or in combination with other drugs (e.g., everolimus), for 24 to 72 hours.
  • MTT Incubation: Following treatment, replace the medium with fresh medium containing 0.5 mg/mL of MTT reagent. Incubate the plates for an additional 4 hours at 37°C.
  • Solubilization and Measurement: Remove the medium and MTT, then add 200 μL of DMSO to each well to solubilize the formed formazan crystals.
  • Data Analysis: Measure the absorbance at 570 nm using a spectrophotometer. Calculate the drug concentration that inhibits 50% of cell growth (IC₅₀ or GI₅₀) using nonlinear regression analysis.
Analysis of Apoptosis by Flow Cytometry

This protocol is used to quantify drug-induced programmed cell death [2].

  • Cell Treatment: Culture cells at a density of 1 × 10⁵/mL in 6-well plates and treat with the desired concentration of CGP57380 for 24 hours.
  • Cell Collection and Fixation: Collect cell pellets and fix them with 70% ethanol on ice for 20 minutes, followed by centrifugation.
  • Staining: Resuspend the cell pellet and stain using a commercial Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions.
  • Detection and Analysis: Analyze the samples using a flow cytometer. The percentages of cells in early apoptosis (Annexin V-FITC positive, PI negative) and late apoptosis/necrosis (Annexin V-FITC and PI positive) are determined.
Western Blot Analysis

This protocol is used to detect changes in protein expression and phosphorylation [2].

  • Cell Lysis: Lyse drug-treated cells at 4°C using an appropriate lysis buffer.
  • Protein Quantification: Determine the protein concentration of the lysates using the bicinchoninic acid (BCA) method.
  • Gel Electrophoresis and Transfer: Separate equal amounts of total protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.
  • Antibody Probing:
    • Block the membrane for 2 hours in TBST with 5% non-fat milk.
    • Incubate with primary antibodies (e.g., against p-eIF4E, p-MNK1, c-Myc, survivin, cleaved caspase-3) overnight at 4°C.
    • The next day, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Formulation and Storage

For laboratory use, the following practical information is available [1]:

  • In vitro stock solution: CGP57380 is typically dissolved in DMSO at a high concentration (e.g., 48 mg/mL). The final DMSO concentration in cell culture should not exceed 0.1%.
  • In vivo formulation: For animal studies, one validated formulation is a clear solution using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, which can achieve a working concentration of 5 mg/mL.

Discovery and Subsequent Inhibitor Development

CGP57380 was one of the early pharmacological inhibitors identified for MNK1. Subsequent research has highlighted the challenge of its selectivity, as it can inhibit other kinases at the micromolar concentrations required for cellular activity [4]. This has driven the search for more potent and selective MNK inhibitors, such as cercosporamide and novel thienopyrimidine-based compounds discovered through integrated virtual screening and structure-activity relationship (SAR) studies [4] [5]. These next-generation inhibitors are valuable tools for delineating the distinct biological roles of MNK1 and MNK2 [4].

References

how does CGP57380 block eIF4E phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The following pathway illustrates how CGP57380 interacts with the MNK/eIF4E axis:

G GrowthFactors Growth Factors/ Cellular Stress MAPK MAPK Pathways (ERK, p38) GrowthFactors->MAPK MNK MNK1 Kinase MAPK->MNK Activates eIF4E_inactive eIF4E (Inactive) MNK->eIF4E_inactive Phosphorylates eIF4E_active p-eIF4E (Ser209) (Active) eIF4E_inactive->eIF4E_active CGP CGP57380 CGP->MNK Inhibits

CGP57380 directly inhibits MNK1 to block eIF4E phosphorylation.

Quantitative Biochemical and Cellular Data

The table below summarizes key quantitative data for CGP57380:

Parameter Value Experimental Context Source
IC₅₀ vs. MNK1 2.2 μM Cell-free kinase assay [1] [2] [3]
IC₅₀ for cellular p-eIF4E 3 μM Various cell lines (e.g., 293 cells, macrophages) [1] [2] [3]
Working Concentration 4 - 16 μM T-ALL cell lines (Jurkat, CEM, Molt-4) [4] [5]
Specificity Selective over p38, JNK1, ERK1/2, PKC, c-src Profiling against other kinases [1] [3]

Experimental Evidence and Functional Outcomes

CGP57380 has been validated in rigorous experimental models, demonstrating its ability to suppress oncogenic pathways.

  • In T-ALL (T-cell Acute Lymphoblastic Leukemia): CGP57380 (4-16 μM) dose-dependently suppressed levels of phospho-MNK1 and phospho-eIF4E in Jurkat, CEM, and Molt-4 cell lines. This led to decreased expression of key oncoproteins like c-Myc and survivin [4] [5].
  • In NSCLC (Non-Small Cell Lung Cancer): CGP57380 abrogated RAD001 (everolimus)-induced phosphorylation of eIF4E. The combination of CGP57380 and RAD001 induced cancer cell death via the mitochondrial apoptotic pathway and showed synergistic anti-tumor effects in vitro and in vivo [6].
  • Translation Inhibition: In a cell-free system, CGP57380 specifically inhibited the translation of mRNAs that contain both a 5' cap and a hairpin structure in their untranslated region (UTR). This class of mRNAs often encodes for potent oncoproteins [7].

Therapeutic Application & Protocol Insight

Research highlights a key therapeutic strategy: combining MNK and mTOR inhibitors to overcome drug resistance.

  • Synergy with mTOR Inhibitors: mTORC1 inhibitors (e.g., everolimus, rapalogs) can activate a feedback loop that increases eIF4E phosphorylation, a potential resistance mechanism. CGP57380 blocks this feedback, overcoming resistance and producing a synergistic killing effect in human T-ALL and NSCLC cells [4] [6].
  • Sample Experimental Protocol:
    • Cell Line: Human T-ALL Jurkat cells.
    • Treatment: CGP57380 at varying concentrations (e.g., 4, 8, 16 μM) for 24 hours.
    • Analysis: Cell viability (MTT assay), apoptosis (Annexin V/PI staining), and protein analysis (Western blot for p-eIF4E, c-Myc, survivin) [4].

References

CGP57380 cell culture treatment protocol concentration

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation

  • Dissolution: To prepare a 100 mM stock solution, dissolve 24.4 mg of CGP57380 in 1 mL of anhydrous DMSO [1].
  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at +4°C or as recommended by the supplier [1].

Cell Culture Treatment Protocols

The table below outlines specific treatment conditions reported in recent studies.

Cell Line Cancer Type CGP57380 Concentration Treatment Duration Combination Agent Key Experimental Readout
A549 & H157 [2] Non-Small Cell Lung Cancer (NSCLC) 25 µM 24 hours miR-150-3p mimics Synergistic inhibition of colony formation, migration; induction of apoptosis [2]
Jurkat, CEM, Molt-4 [3] T-Cell Acute Lymphoblastic Leukemia (T-ALL) 4-16 µM 24 - 48 hours Everolimus (RAD001) Synergistic growth inhibition; suppression of p-eIF4E, c-Myc, survivin [3]
CNE1 [4] Nasopharyngeal Carcinoma (NPC) In vitro studies conducted In vitro studies conducted Radiation Suppression of β-catenin nuclear translocation; potentiation of radiation-induced apoptosis [4]
General Application Workflow

A typical workflow for using CGP57380 in cell culture experiments involves several key stages, as illustrated below:

cluster_notes Key Considerations Start Start Experiment Prep Prepare 100 mM Stock Solution in DMSO Start->Prep Plate Plate Cells and Allow to Adhere Prep->Plate Treat Treat Cells with CGP57380 (Common range: 3 - 40 µM) Plate->Treat Incubate Incubate (Typically 24 - 72 hours) Treat->Incubate Solubility Final DMSO concentration should not exceed 0.1% Treat->Solubility Combination For combination studies: Pre-treat with CGP57380 before adding second agent (e.g., RAD001/miR-150-3p) Treat->Combination Analyze Analyze Results Incubate->Analyze Assay Common assays: Western Blot (p-eIF4E), Cell Viability (CCK-8/MTT), Apoptosis (Annexin V) Analyze->Assay

Mechanism of Action and Experimental Applications

CGP57380 exerts its effects primarily by inhibiting the MNK/eIF4E axis, which plays a key role in mRNA translation and is often dysregulated in cancer. The diagram below illustrates its mechanism and common experimental applications.

CGP CGP57380 MNK MNK1/2 Inhibition CGP->MNK pEIF4E ↓ eIF4E Phosphorylation (p-Ser209) MNK->pEIF4E Trans Altered Oncoprotein Translation pEIF4E->Trans Functional Functional Outcomes Trans->Functional Apoptosis Induced Apoptosis Functional->Apoptosis Proliferation Inhibited Proliferation & Colony Formation Functional->Proliferation Migration Suppressed Migration & Invasion Functional->Migration Synergy Overcomes Resistance to mTOR Inhibitors (e.g., RAD001/Everolimus) Functional->Synergy Radio Potentiates Radiation-Induced Apoptosis Functional->Radio

Key Experimental Observations

  • Western Blot Analysis: A primary method to confirm CGP57380 activity is to measure reduced levels of phosphorylated eIF4E (p-eIF4E) and phosphorylated MNK1 (p-MNK1) [3]. Downregulation of downstream oncoproteins like c-Myc and survivin is also commonly observed [3].
  • Synergy with mTOR Inhibitors: When combining CGP57380 with mTOR inhibitors like RAD001 (Everolimus), it is crucial to demonstrate that CGP57380 abrogates the RAD001-induced phosphorylation of eIF4E, which is a key resistance mechanism [5] [3] [6].
  • In Vivo Translation: For animal studies, a dosage of 25 mg/kg, administered intraperitoneally three times per week, has been used effectively in xenograft mouse models of nasopharyngeal carcinoma [4] [7].

I hope this detailed protocol provides a solid foundation for your research. Should you require further clarification on specific experimental details, feel free to ask.

References

CGP57380 cancer cell proliferation assay method

Author: Smolecule Technical Support Team. Date: February 2026

CGP57380 Proliferation Assay Methods

The core method for assessing the anti-proliferative effects of CGP57380 involves treating cancer cells with the compound and measuring viability, typically using colorimetric assays like the Cell Counting Kit-8 (CCK-8) [1].

The table below summarizes key experimental parameters from recent studies:

Cancer Cell Line CGP57380 Treatment Concentration Treatment Duration Assay Type / Key Findings Source Study
Non-small cell lung cancer (NSCLC) A549 & H157 [1] 25 µM (for miRNA microarray); specific proliferation dose not stated 24 hours (for microarray); proliferation duration not stated CCK-8 assay; synergistic effect with miR-150-3p mimics [1] Sci. Rep. (2025)
Breast cancer cell lines (e.g., SKBr3, BT474) [2] 20 µM (established as optimal for inhibiting eIF4E phosphorylation) Long-term: Colony formation assays (several days); Short-term: 24 hours [2] Colony formation assay; cytostatic (growth-inhibitory) effect [2] Cancer Biol. Ther. (2010)
In vivo models (e.g., NPC, IBC) [3] [4] 25 mg/kg (in vivo dose in mouse models) In vivo: Administered 3 times per week via intraperitoneal (i.p.) injection [3] [4] Reduced tumor growth and metastasis in nasopharyngeal carcinoma (NPC) and inflammatory breast cancer (IBC) models [3] [4] Theranostics (2017); Cancer Res. (2018)

Detailed Experimental Protocol

You can use the following workflow, synthesized from multiple studies, to design your proliferation experiments.

G start 1. Cell Seeding & Culture (Seed cells in 96-well plates for proliferation assays) A 2. Compound Treatment (Add CGP57380 at desired concentration, e.g., 20-25 µM) start->A B 3. Incubation (Incubate for treatment duration, e.g., 24-72 hours) A->B C 4. Viability Measurement (Add CCK-8 reagent and measure absorbance at 450nm) B->C end 5. Data Analysis (Calculate cell viability and inhibition rates) C->end

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture your chosen cancer cell line (e.g., A549, H157 for NSCLC; SKBr3 for breast cancer) in recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C with 5% CO₂ [1] [2]. Seed cells into 96-well cell culture plates at a density of approximately 1×10⁴ cells per well and allow them to adhere overnight [5].
  • Compound Treatment: Prepare a stock solution of CGP57380 in DMSO. The next day, treat the cells with various concentrations of CGP57380. Studies often use a range up to 20-25 µM based on dose-response analyses [2] [6]. Include control wells with vehicle (DMSO) only.
  • Incubation: Incubate the cells with the compound for the desired duration. Treatment periods can vary from 24 hours for initial viability assessments to several days for long-term colony formation assays [1] [2].
  • Cell Viability Measurement: After treatment, assess cell proliferation or viability.
    • CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader. The viability or inhibition rate can be calculated relative to the control groups [5].
    • Colony Formation Assay: For long-term effects, this is a more appropriate method. After treatment with CGP57380, seed a low number of cells in multi-well plates and allow them to grow for 1-2 weeks until visible colonies form. The colonies can then be stained and counted to determine clonogenic survival [1] [2].
  • Data Analysis: Calculate the percentage of cell viability or growth inhibition. The formula used in one study is [5]:
    • Inhibition Rate (%) = [(Absorbance of experimental group) - (Absorbance of control group)] / [(Absorbance of experimental group) - (Absorbance of blank group)] × 100%.

Mechanism of Action & Signaling Pathway

CGP57380 exerts its anti-proliferative effects primarily by inhibiting the MNK-eIF4E signaling axis, which intersects with other key cancer pathways. The following diagram illustrates this mechanism.

G MAPK MAPK Signaling MNK MNK1/2 MAPK->MNK eIF4E eIF4E MNK->eIF4E peIF4E p-eIF4E (Ser209) eIF4E->peIF4E Phosphorylation Betacan β-catenin (c-Myc, Cyclin D1) peIF4E->Betacan Stabilizes & Promotes Nuclear Translocation XIAP XIAP peIF4E->XIAP Enhances Expression Prolif Cell Proliferation & Tumor Growth Betacan->Prolif XIAP->Prolif CGP CGP57380 CGP->MNK Inhibits

Key Mechanistic Insights:

  • Primary Target: CGP57380 is a potent inhibitor of MAP kinase-interacting kinases (MNK1 and MNK2) [7].
  • Downstream Effect: MNKs are the primary kinases that phosphorylate the translation initiation factor eIF4E at serine 209. CGP57380 treatment effectively reduces levels of p-eIF4E [2] [3] [6].
  • Consequences: Phosphorylated eIF4E promotes the translation of a subset of mRNAs involved in cancer progression. Inhibition by CGP57380 leads to:
    • Downregulation of cyclin D1, causing cell cycle arrest and a cytostatic effect [2].
    • Suppression of β-catenin signaling and inhibition of its nuclear translocation, reducing proliferation and migration in cancers like nasopharyngeal carcinoma [3] [8].
    • Decreased expression of anti-apoptotic proteins like XIAP, linking MAPK to NFκB signaling and enhancing apoptosis in aggressive cancers [4].

Important Considerations for Your Research

  • Synergistic Combinations: Recent research highlights that CGP57380 can have enhanced effects when used in combination. For example, it synergizes with miR-150-3p mimics to inhibit colony formation and induce apoptosis in NSCLC [1]. It also enhances the efficacy of other agents like mTOR inhibitors and radiation therapy [3] [8].
  • In Vivo Validation: The anti-proliferative effect of CGP57380 has been confirmed in vivo. A common dosing regimen in mouse models is 25 mg/kg, administered via intraperitoneal injection three times per week [3] [4].
  • Off-Target Effects: Be aware that CGP57380 is noted to have off-target effects on other kinases. For highly specific studies, newer, more selective MNK inhibitors are available, though CGP57380 remains a valuable research tool [7].

References

Mechanism of Action: How CGP57380 Triggers Mitochondrial Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

CGP57380 promotes mitochondrial apoptosis not as a standalone agent, but by blocking a key resistance mechanism that compromises other treatments. The core mechanism involves the MNK/eIF4E axis and its crosstalk with mitochondrial signaling [1] [2].

  • Core Signaling Pathway: The diagram below illustrates the established mechanism by which CGP57380, in combination with an mTOR inhibitor, induces cell death.

G mTOR_Inhibitor mTOR Inhibitor (e.g., RAD001) eIF4E p-eIF4E (Ser209) mTOR_Inhibitor->eIF4E Induces MNK1 MNK1 MNK1->eIF4E Phosphorylates CGP57380 CGP57380 CGP57380->MNK1 Inhibits CGP57380->eIF4E Blocks Phosp. BCL2 ↓ Mcl-1/Bcl-2 CGP57380->BCL2 Downregulates Survival Cell Survival & Resistance eIF4E->Survival Promotes Apoptosis Mitochondrial Apoptosis CytoC Cytochrome c Release BCL2->CytoC Permits CytoC->Apoptosis Activates

  • Key Molecular Events: The initiation of apoptosis involves several critical steps at the mitochondria [1] [3] [4]:
    • Downregulation of Anti-apoptotic Proteins: CGP57380 treatment reduces levels of key anti-apoptotic proteins like Mcl-1 and Bcl-2 [1] [2].
    • Mitochondrial Outer Membrane Permeabilization (MOMP): The reduction in Mcl-1/Bcl-2 tilts the balance in favor of pro-apoptotic BCL-2 family proteins (like Bax and Bak). This leads to MOMP, a commitment step in apoptosis [3] [4].
    • Cytochrome c Release: MOMP allows proteins like cytochrome c to escape from the mitochondrial intermembrane space into the cytoplasm [3] [5].
    • Caspase Activation: Released cytochrome c triggers the assembly of the apoptosome, leading to the activation of caspase-9 and subsequently effector caspases (e.g., caspase-3), which execute apoptosis [1] [2].

Summary of Experimental Evidence

The following table summarizes quantitative data on the pro-apoptotic effects of CGP57380 from key studies.

Table 1: Experimental Evidence of CGP57380-Induced Apoptosis

Cancer Type Experimental Model Treatment Key Apoptotic Outcomes Reference
Non-Small Cell Lung Cancer (NSCLC) In vitro (cell lines) & In vivo (mouse xenograft) CGP57380 + RAD001 (mTOR inhibitor) Synergistic induction of apoptosis; Activation of intrinsic mitochondrial pathway [1]. [1]
T-Cell Acute Lymphoblastic Leukemia (T-ALL) In vitro (Jurkat, CEM, Molt-4 cells) CGP57380 + Everolimus (mTOR inhibitor) Synergistic growth inhibition; Increased apoptosis; Downregulation of Mcl-1 and Survivin [2]. [2]
Nasopharyngeal Carcinoma (NPC) In vitro (cell lines) & In vivo (mouse models) CGP57380 alone or with radiation Potentiated radiation-induced apoptosis; Suppression of tumor progression and metastasis [6] [7]. [6] [7]

Detailed Experimental Protocols

Here are standardized protocols for evaluating CGP57380-induced apoptosis via the mitochondrial pathway, based on methodologies from the cited research.

Protocol 1: In Vitro Assessment of Apoptosis and Protein Expression

This protocol outlines the key steps for treating cells and measuring apoptosis and signaling changes in vitro.

G Start 1. Cell Seeding (1×10^5 cells/mL) Treat 2. Drug Treatment (24-48 hours) Start->Treat Analyze 3. Analysis Treat->Analyze Sub_A a. Apoptosis (Annexin V/PI Staining) Analyze->Sub_A Sub_B b. Protein Analysis (Western Blot) Analyze->Sub_B Sub_C c. Viability Assay (CCK-8/MTT) Analyze->Sub_C

Detailed Steps:

  • Cell Seeding: Plate your chosen cancer cell lines (e.g., A549, H157 for NSCLC; Jurkat for T-ALL) at a density of 1×10^5 cells/mL in appropriate culture medium [1] [8] [2].
  • Drug Treatment: The next day, treat the cells with relevant compounds for 24 to 48 hours. Common treatment groups include [1] [2]:
    • Vehicle control (DMSO)
    • CGP57380 alone (10-25 µM)
    • mTOR inhibitor (e.g., 100 nM RAD001) alone
    • Combination of CGP57380 and mTOR inhibitor
  • Analysis:
    • Apoptosis Measurement: Harvest cells and use an Annexin V-FITC/propidium iodide (PI) apoptosis detection kit. Analyze stained cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations [2].
    • Protein Analysis by Western Blot: Prepare whole-cell protein lysates. Separate proteins by SDS-PAGE and transfer to a membrane. Probe with the following key antibodies to confirm the mechanism [1] [2]:
      • Mechanism Validation: Phospho-eIF4E (Ser209), total eIF4E, Phospho-MNK1 (Thr197/202)
      • Anti-apoptotic Protein Downregulation: Mcl-1, Bcl-2, Survivin
      • Apoptosis Execution: Cleaved Caspase-3, Cleaved PARP
    • Cell Viability Assay: In parallel, seed cells in a 96-well plate, treat as above, and assess viability using a CCK-8 or MTT assay according to the manufacturer's instructions [8] [2].
Protocol 2: In Vivo Efficacy Assessment in Mouse Xenograft Models

This protocol describes how to evaluate the anti-tumor and pro-apoptotic effects of CGP57380 in animal models [1] [6] [7].

  • Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 5×10^6 CNE1 cells for NPC models) into the flanks of immunodeficient mice (e.g., BALB/c nude mice).
  • Treatment Initiation: When tumor volumes reach 50-100 mm³, randomize mice into treatment groups (n=5-6).
  • Dosing Regimen: Administer treatments via intraperitoneal (i.p.) injection, three times per week for 3-5 weeks. The key group is:
  • Endpoint Analysis:
    • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly. Calculate volume using the formula: V = (length × width²)/2.
    • Tumor Harvest: At the end of the study, excise, weigh, and process tumors for analysis.
    • Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections for markers of apoptosis (cleaved caspase-3) and proliferation (Ki-67).

Critical Considerations for Your Research

  • Synergistic Strategy: CGP57380's most potent pro-apoptotic effect is achieved in combination with mTOR inhibitors (e.g., RAD001) to overcome feedback-driven resistance [1] [2].
  • Biomarker Validation: Before combination studies, confirm the presence of the target pathway in your models by checking for baseline expression of p-MNK1 and p-eIF4E, as these are associated with poor prognosis and likely predict better response [1].
  • Compound Specificity: Be aware that CGP57380 has moderate kinase selectivity [9]. For more specific target validation, consider genetic knockdown (siRNA) of MNK1/2 in parallel.

Conclusion

CGP57380 is a valuable tool for targeted cancer therapy research. Its ability to inhibit the MNK/eIF4E axis and sensitize cells to other agents via the mitochondrial apoptosis pathway provides a rational combination strategy. The protocols outlined herein offer a foundation for investigating its efficacy in various cancer models.

References

Comprehensive Application Notes and Protocols: CGP57380 and RAD001 Combination Therapy for Enhanced Cancer Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

The combination of CGP57380 (a MNK1 inhibitor) and RAD001 (Everolimus, an mTOR inhibitor) represents an innovative approach in cancer therapy that addresses a critical limitation of mTOR-targeted treatments. While mTOR inhibitors like RAD001 initially show efficacy in various cancers, they frequently induce feedback mechanisms that lead to therapeutic resistance. Specifically, RAD001 monotherapy strongly enhances phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) and activates Akt signaling, creating counter-regulatory pathways that diminish the anticancer effect over time [1] [2]. This resistance mechanism occurs because mTOR inhibition activates MAPK-interacting kinases (Mnks), which phosphorylate eIF4E at serine 209, promoting cell survival and proliferation despite mTOR pathway suppression [3].

The scientific rationale for this combination therapy centers on simultaneously targeting two interconnected regulatory pathways that control protein translation and cell growth. MNK1 and eIF4E play crucial roles in oncogenic translation, selectively promoting the synthesis of proteins involved in cell proliferation (cyclin D1, c-Myc), survival (Bcl-2, Mcl-1, survivin), angiogenesis (VEGF), and metastasis (MMP9) [1] [4]. Research has demonstrated that overexpression of phosphorylated MNK1 (p-Mnk1) and phosphorylated eIF4E (p-eIF4E) correlates significantly with poor prognosis in multiple cancers, including non-small cell lung cancer (NSCLC) and nasopharyngeal carcinoma (NPC) [1] [4]. In NSCLC patients, high p-Mnk1 expression serves as an independent prognostic biomarker associated with reduced overall survival, making the MNK/eIF4E pathway an attractive therapeutic target [1].

The dot language code below illustrates the mechanistic relationship between these pathways:

G RAD001 RAD001 mTORC1 mTORC1 RAD001->mTORC1 Inhibits CGP57380 CGP57380 MNK1 MNK1 CGP57380->MNK1 Inhibits eIF4E eIF4E mTORC1->eIF4E Regulates MNK1->eIF4E Phosphorylates p_eIF4E p_eIF4E eIF4E->p_eIF4E Activation Cell Survival\n Proteins Cell Survival Proteins p_eIF4E->Cell Survival\n Proteins Enhances Translation Apoptosis Apoptosis Therapeutic\n Resistance Therapeutic Resistance Cell Survival\n Proteins->Therapeutic\n Resistance Combination\n Therapy Combination Therapy Combination\n Therapy->Apoptosis Induces

Figure 1: Mechanism of Action of CGP57380 and RAD001 Combination Therapy. RAD001 inhibits mTORC1, while CGP57380 directly targets MNK1, preventing eIF4E phosphorylation. This dual inhibition counteracts therapeutic resistance and promotes cancer cell apoptosis.

Preclinical Efficacy Data Summary

Extensive preclinical studies have demonstrated that the combination of CGP57380 and RAD001 produces synergistic effects across various cancer types, enhancing growth inhibition and apoptosis beyond what either agent achieves alone. The table below summarizes key efficacy data from multiple studies:

Table 1: Summary of Preclinical Efficacy Data for CGP57380 and RAD001 Combination Therapy

Cancer Type Model System Key Findings Proposed Mechanisms Reference
Non-Small Cell Lung Cancer (NSCLC) In vitro (cell lines); In vivo (xenograft models) Synergistic antitumor efficacy; significantly induced apoptosis via intrinsic mitochondrial pathway Abrogated RAD001-induced eIF4E phosphorylation; inhibited proliferation; enhanced mitochondrial apoptotic pathway [1] [2]
T-cell Acute Lymphoblastic Leukemia (T-ALL) Jurkat, CEM, Molt-4 cell lines Combination produced synergistic growth inhibition; overcame RAD001 resistance Suppressed RAD001-induced eIF4E phosphorylation; downregulated c-Myc and survivin [3]
Nasopharyngeal Carcinoma (NPC) In vitro and in vivo models CGP57380 alone decreased proliferation, migration, invasion; potentiated radiation-induced apoptosis Downregulated nuclear β-catenin; inhibited cyclin D1, c-Myc, MMP-7; blocked epithelial-mesenchymal transition [4]

The synergistic interaction between these agents is particularly valuable because it allows for lower doses of each drug while maintaining therapeutic efficacy, potentially reducing side effects associated with higher doses of either single agent. In T-ALL models, RAD001 alone produced only mild inhibition of cell viability (<40% at 100 nM), but when combined with CGP57380, the combination resulted in significantly enhanced growth inhibition and apoptosis [3]. Similarly, in NSCLC models, the combination therapy effectively induced cancer cell apoptosis through activation of the intrinsic mitochondrial pathway, demonstrating superior efficacy compared to monotherapy approaches [1].

In Vitro Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: For NSCLC studies, use appropriate cell lines such as A549, H1299, or PC-9. For T-ALL research, utilize Jurkat, CEM, or Molt-4 cells [1] [3].
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 37°C in a humidified incubator with 5% CO₂ [3].
  • Drug Preparation: Prepare 100 mM stock solutions of CGP57380 in DMSO and 10 mM stock solution of RAD001 in DMSO. Aliquot and store at -20°C. For working concentrations, dilute stock solutions in serum-free RPMI-1640 medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% in all experiments [3].
Cell Viability Assay (MTT Assay)
  • Seed cells in 96-well plates at a density of 1 × 10⁵ cells/mL (100 μL per well) [3].
  • Treat cells with varying concentrations of CGP57380 (0-16 μM) and RAD001 (0-100 nM), either alone or in combination, for 24-72 hours [3].
  • Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours at 37°C [3].
  • Remove medium and dissolve formed formazan crystals in 200 μL DMSO per well [3].
  • Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate IC₅₀ values using nonlinear regression analysis [3].
  • Analyze synergy using CompuSyn software or the Chou-Talalay method to calculate combination indices (CI), where CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [1].
Apoptosis Detection by Flow Cytometry
  • Culture cells at a density of 1 × 10⁵/mL in 6-well plates and treat with appropriate drug concentrations for 24 hours [3].
  • Collect cell pellets by centrifugation and wash with cold PBS [3].
  • Resuspend cells in 1× binding buffer and stain with Annexin V-FITC and propidium iodide (PI) using an apoptosis detection kit according to manufacturer instructions [3].
  • Incubate for 15 minutes in the dark at room temperature [3].
  • Analyze samples by flow cytometry within 1 hour. Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [3].
Western Blot Analysis
  • Lyse treated cells at 4°C in RIPA buffer supplemented with protease and phosphatase inhibitors [3].
  • Determine protein concentration using BCA assay [3].
  • Separate proteins (20-40 μg per lane) by SDS-PAGE on 8%-12% gels and transfer to PVDF membranes [3].
  • Block membranes with 5% non-fat milk in TBST for 2 hours at room temperature [3].
  • Incubate with primary antibodies overnight at 4°C. Key antibodies include:
    • Anti-phospho-MNK1 (Thr197/202)
    • Anti-phospho-eIF4E (Ser209)
    • Anti-phospho-Akt (Ser473)
    • Anti-cleaved caspase-3
    • Anti-PARP
    • Anti-Bcl-2, Mcl-1, survivin, c-Myc
    • Anti-β-actin (loading control) [1] [3]
  • Incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature [3].
  • Detect signals using enhanced chemiluminescence (ECL) substrate and visualize with a digital imaging system [3].

In Vivo Experimental Protocols

Animal Model and Dosing
  • Animal Selection: Use 6-8 week old female BALB/c nude or SCID mice (16-18 g) [1].
  • Xenograft Establishment: Subcutaneously inject 5 × 10⁶ NSCLC cells (e.g., A549) in 100 μL PBS into the right flank of each mouse [1].
  • Group Allocation: Randomly divide tumor-bearing mice into four groups (n=6-8 per group):
    • Vehicle control
    • CGP57380 alone
    • RAD001 alone
    • CGP57380 and RAD001 combination [1]
  • Dosing Regimen:
    • RAD001: 5 mg/kg, administered orally once daily [1]
    • CGP57380: 25 mg/kg, administered intraperitoneally every two days [1]
    • Treatment duration: 4-6 weeks
    • Control group: receive vehicle only following the same schedule
Tumor Measurement and Efficacy Evaluation
  • Measure tumor dimensions using calipers every 3-4 days throughout the study period [1].
  • Calculate tumor volume using the formula: V = (L × W²) / 2, where L is the longest diameter and W is the shortest diameter perpendicular to L [1].
  • Monitor body weight of mice twice weekly as an indicator of general health and potential toxicity.
  • At study endpoint, euthanize mice humanely and collect tumor tissues for further analysis [1].
  • Process tissues for:
    • Immunohistochemical staining of p-Mnk1, p-eIF4E, and Ki-67
    • TUNEL assay to detect apoptotic cells
    • Western blot analysis of key signaling proteins [1]
Immunohistochemical Analysis
  • Fix tumor tissues in 10% neutral buffered formalin for 24-48 hours [1].
  • Embed in paraffin and section at 4-5 μm thickness [1].
  • Deparaffinize and rehydrate sections through xylene and graded alcohol series [1].
  • Perform antigen retrieval using appropriate methods (citrate buffer, pH 6.0, heated for 20 minutes) [1].
  • Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes [1].
  • Incubate with primary antibodies against p-Mnk1, p-eIF4E, or Ki-67 overnight at 4°C [1].
  • Develop using HRP-conjugated secondary antibodies and DAB substrate, then counterstain with hematoxylin [1].
  • Evaluate staining by two independent pathologists blinded to treatment groups using a semi-quantitative scoring system based on staining intensity and percentage of positive cells [1].

Drug Formulation and Storage

Table 2: Formulation and Storage Conditions for CGP57380 and RAD001

Parameter CGP57380 RAD001 (Everolimus)
Molecular Weight 310.33 g/mol 958.2 g/mol
Solubility Soluble in DMSO (up to 100 mM), slightly soluble in water Soluble in DMSO (up to 10 mM), poorly soluble in water
Stock Solution 100 mM in DMSO 10 mM in DMSO
Storage Conditions -20°C in aliquots; protect from light -20°C in aliquots; protect from light
In Vitro Working Concentration 4-16 μM [3] 1-100 nM [3]
In Vivo Formulation Dissolve in vehicle containing 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [1] Suspend in 0.1% hydroxypropyl methylcellulose [1]
Stability Stable for at least 6 months at -20°C Stable for at least 6 months at -20°C

Troubleshooting Guide

Table 3: Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Poor solubility of drugs Improvehicle composition For in vivo studies, ensure proper vehicle formulation with appropriate solubilizing agents
High background in Western blots Inadequate blocking or antibody concentration Optimize blocking conditions (5% BSA or non-fat milk); titrate antibodies for optimal signal-to-noise ratio
Variable cell viability results Inconsistent cell seeding density Standardize cell counting method and ensure uniform seeding across experimental replicates
Lack of synergistic effect Suboptimal drug ratios Perform dose matrix experiments to identify optimal combination ratios; verify drug activity with single-agent controls
No change in p-eIF4E levels Ineffective MNK inhibition Verify CGP57380 activity and storage conditions; confirm phosphorylation status with positive controls
Animal toxicity Excessive drug dosing Implement dose escalation study; monitor body weight closely and adjust doses accordingly

Conclusion and Future Perspectives

The combination of CGP57380 and RAD001 represents a promising therapeutic strategy that effectively addresses the limitation of mTOR inhibitor monotherapy by preventing resistance through MNK/eIF4E pathway inhibition. The compiled data from multiple preclinical studies consistently demonstrates that this combination produces synergistic antitumor effects across various cancer types, including NSCLC, T-ALL, and nasopharyngeal carcinoma [1] [4] [3]. The provided protocols offer comprehensive guidelines for researchers to evaluate this combination therapy in both in vitro and in vivo settings, with detailed methodologies for assessing efficacy, mechanism of action, and potential biomarkers.

Future research directions should focus on identifying predictive biomarkers for patient selection, particularly evaluating baseline levels of p-Mnk1 and p-eIF4E in tumor tissues, which have shown correlation with treatment response in preclinical models [1]. Additionally, exploring this combination in the context of immuno-oncology approaches, such as with CAR-T cell therapies, may unveil further therapeutic opportunities, as mTOR inhibition has been shown to enhance immune responses in certain settings [5] [6]. The optimization of dosing schedules and formulations for clinical translation will be essential to fully realize the potential of this promising targeted therapy combination in overcoming treatment resistance in cancer patients.

References

Comprehensive Application Notes and Protocols: CGP57380 as a Radiosensitizer for Nasopharyngeal Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Nasopharyngeal carcinoma (NPC) presents significant therapeutic challenges due to its anatomical location and frequent diagnosis at advanced stages. Despite being highly sensitive to radiation, treatment failure often occurs due to radioresistance, leading to locoregional recurrence in approximately 20-30% of patients. [1] [2] The development of radiosensitizing agents that can enhance the efficacy of radiotherapy while minimizing damage to surrounding normal tissues represents a crucial strategy for improving therapeutic outcomes. CGP57380, a specific inhibitor of MAP kinase-interacting serine/threonine kinase (MNK), has emerged as a promising candidate for overcoming radioresistance in NPC through its unique mechanism of action targeting the MNK/eIF4E/β-catenin signaling axis. [3] [4]

The clinical imperative for such sensitizers stems from the limitations of current NPC treatment regimens. While intensity-modulated radiation therapy (IMRT) has improved locoregional control, patients with radioresistant tumors still face poor prognosis. [1] Research has established that the MNK/eIF4E/β-catenin axis plays a critical role in NPC progression and treatment resistance. Elevated expression of phosphorylated eIF4E (p-eIF4E) and nuclear β-catenin correlates with advanced disease and poor prognosis, making this pathway a compelling therapeutic target. [3] [4] CGP57380 represents a targeted approach to disrupt this resistance pathway and potentially improve radiotherapeutic efficacy.

Mechanism of Action

Molecular Targeting

CGP57380 exerts its radiosensitizing effects through precise inhibition of the MNK/eIF4E signaling axis. MNK1 and MNK2 kinases phosphorylate the translation initiation factor eIF4E at serine 209, enhancing its oncogenic activity. This phosphorylation event promotes the nuclear translocation of β-catenin, a core component of the Wnt signaling pathway that drives the expression of proliferative and anti-apoptotic genes. [3] [4] In NPC, elevated levels of p-eIF4E and nuclear β-catenin are associated with lymph node metastasis and serve as independent prognostic factors, highlighting the clinical relevance of this pathway. [3]

The molecular cascade involves multiple steps that can be targeted for therapeutic intervention. CGP57380 directly inhibits MNK kinase activity, reducing eIF4E phosphorylation and subsequently suppressing β-catenin nuclear translocation. This inhibition leads to downregulation of β-catenin target genes including cyclin D1, c-Myc, and MMP-7, which are involved in cell cycle progression, proliferation, and metastasis. [3] [4] Additionally, CGP57380 treatment results in the accumulation of β-catenin in the cytoplasm, where it participates in cell adhesion complexes, further impeding the epithelial-mesenchymal transition (EMT) process that enhances cancer cell invasiveness. [4]

Signaling Pathway

Table: Key Molecular Components Targeted by CGP57380 in NPC

Molecular Component Function Effect of CGP57380
MNK1/MNK2 kinases Phosphorylate eIF4E at Ser209 Direct inhibition of kinase activity
p-eIF4E (Ser209) Enhanced translation of oncogenic mRNAs Reduced phosphorylation
Nuclear β-catenin Transcriptional activation of growth/survival genes Suppressed nuclear translocation
Cyclin D1 Cell cycle progression Downregulation
c-Myc Transcription factor promoting proliferation Downregulation
MMP-7 Matrix metalloproteinase facilitating invasion Downregulation
AKT Serine/threonine kinase regulating survival Modulation of activation state

The mechanistic relationship between CGP57380's molecular targeting and its functional outcomes in nasopharyngeal carcinoma can be visualized as follows:

G CGP57380 CGP57380 MNK MNK1/MNK2 Kinases CGP57380->MNK Inhibits p_eIF4E p-eIF4E (Ser209) CGP57380->p_eIF4E Reduces BetaCateninNuclear β-catenin (Nuclear) CGP57380->BetaCateninNuclear Suppresses AKT AKT signaling CGP57380->AKT Modulates MNK->p_eIF4E Phosphorylates eIF4E eIF4E (unphosphorylated) p_eIF4E->BetaCateninNuclear Promotes translocation BetaCateninCyto β-catenin (Cytoplasmic) BetaCateninCyto->BetaCateninNuclear Nuclear translocation TargetGenes Downstream Targets: Cyclin D1, c-Myc, MMP-7 BetaCateninNuclear->TargetGenes Transcriptional activation CellularEffects Cellular Outcomes: Reduced proliferation, cell cycle arrest, diminished migration/invasion TargetGenes->CellularEffects Radiosensitization Enhanced Radiation Response CellularEffects->Radiosensitization AKT->BetaCateninNuclear Regulates

Experimental Evidence

In Vitro Findings

Comprehensive in vitro studies have demonstrated CGP57380's efficacy in sensitizing NPC cells to radiation. Research using multiple NPC cell lines (CNE1, HNE1, HNE2, 5-8F, and 6-10B) revealed that treatment with CGP57380 significantly enhanced radiation-induced apoptosis and suppressed clonogenic survival following irradiation. [3] [4] The compound effectively inhibited proliferation, migration, and invasion capabilities of NPC cells in a dose-dependent manner, with IC50 values typically ranging between 4-16 μM across various cellular models. [5] These anti-tumor effects were correlated with decreased phosphorylation of eIF4E and reduced nuclear localization of β-catenin, confirming the compound's intended mechanism of action.

Further mechanistic investigations revealed that CGP57380 treatment promotes the accumulation of NPC cells in the G0/G1 phase of the cell cycle, thereby limiting their proliferative potential. This cell cycle arrest was associated with diminished expression of cyclin D1, a key regulator of G1/S transition. [3] Additionally, CGP57380 was shown to potentiate radiation-induced DNA damage, as evidenced by increased γ-H2AX foci formation and delayed dispersion of these DNA damage markers following irradiation. The compound's ability to impair DNA repair processes contributes significantly to its radiosensitizing properties, making cancer cells more vulnerable to radiation-induced cell death.

In Vivo Efficacy

Table: Summary of In Vivo Models Demonstrating CGP57380 Efficacy in NPC

Tumor Model Dosing Regimen Key Findings Reference
Subcutaneous xenograft (CNE1 cells) 25 mg/kg, 3 times/week, i.p. Significant reduction in tumor volume and weight; decreased Ki-67 and increased cleaved caspase-3 [4]
Intravenous injection (lung metastasis) 25 mg/kg, 3 times/week, i.p. Reduced lung metastasis formation [4]
Intraperitoneal model (bioluminescent CNE1) 25 mg/kg, 3 times/week, i.p. Inhibition of tumor burden as measured by bioluminescence imaging [4]
Combination with RAD001 (everolimus) Varying doses based on study Synergistic growth inhibition in T-ALL models; overcame mTOR inhibitor resistance [5]

Animal studies have provided compelling evidence for CGP57380's potential as a radiosensitizer in vivo. In subcutaneous xenograft models utilizing CNE1 NPC cells, CGP57380 administration (25 mg/kg, three times per week, intraperitoneally) significantly suppressed tumor growth and enhanced radiation response. [4] Histopathological and immunohistochemical analyses of harvested tumors revealed decreased expression of proliferation markers (Ki-67) and increased apoptosis (cleaved caspase-3), corroborating the anti-tumor effects observed in vitro. Importantly, CGP57380 treatment also potentiated radiation-induced apoptosis in these in vivo models, supporting its specific role as a radiosensitizer rather than merely a cytostatic agent.

The anti-metastatic potential of CGP57380 was demonstrated in experimental metastasis models where intravenous injection of CNE1 cells led to lung colonization. In this setting, CGP57380 treatment significantly reduced pulmonary metastasis formation, consistent with its inhibitory effects on migration and invasion observed in vitro. [4] Furthermore, in an intraperitoneal model utilizing luciferase-expressing CNE1 cells, bioluminescence imaging showed that CGP57380 effectively suppressed abdominal tumor burden, with the combination of CGP57380 and radiation demonstrating superior efficacy compared to either treatment alone. These findings collectively establish the compound's potential to address both local recurrence and distant metastasis in NPC.

Experimental Protocols

In Vitro Radiosensitization Assay

The clonogenic survival assay represents the gold standard for evaluating radiosensitizer efficacy in vitro. This protocol outlines the methodology for assessing CGP57380's radiosensitizing effects in NPC cell lines:

  • Cell preparation: Seed NPC cells (e.g., CNE1, HNE2, or 5-8F) in 6-well plates at densities of 200-10,000 cells/well depending on anticipated radiation dose (higher doses require higher seeding densities). Allow cells to adhere for 24 hours in complete medium (RPMI-1640 with 10% fetal bovine serum). [4]
  • Drug treatment: Add CGP57380 at predetermined concentrations (typically 4-16 μM based on IC50 values) or vehicle control (DMSO, not exceeding 0.1% final concentration). Incubate for 2 hours prior to irradiation. [5]
  • Irradiation: Expose cells to varying doses of X-ray irradiation (0, 2, 4, 6, and 8 Gy) using a clinical linear accelerator or X-ray irradiator. Include sham-irradiated controls. Following irradiation, maintain cells in medium containing CGP57380 for 24 hours, then replace with drug-free complete medium. [4]
  • Colony formation: Incubate cells for 10-14 days to allow colony formation (minimum 50 cells per colony). Fix with methanol and stain with 0.5% crystal violet. Count colonies manually or using automated colony counters.
  • Data analysis: Calculate surviving fractions normalized to plating efficiency of untreated controls. Plot survival curves and determine radiobiological parameters (D0, Dq, SF2) using linear-quadratic model fitting. Compare survival curves between CGP57380-treated and control cells to quantify radiosensitization enhancement ratios.

For apoptosis analysis, treat and irradiate cells as above, then harvest 24-72 hours post-irradiation. Stain with Annexin V-FITC and propidium iodide according to manufacturer's protocol. Analyze by flow cytometry to quantify early and late apoptotic populations. [5]

In Vivo Tumor Radiosensitization Protocol

This protocol describes the evaluation of CGP57380 as a radiosensitizer in mouse xenograft models of NPC:

  • Tumor establishment: Subcutaneously inject 5×10^6 CNE1 cells suspended in 200 μL serum-free medium into the flanks of 4-week-old male BALB/c nude mice. Monitor tumor growth by caliper measurements. [4]
  • Treatment groups: Randomize mice into four groups when tumor volumes reach 50-100 mm³ (typically 7-10 days post-inoculation): (1) Vehicle control, (2) CGP57380 alone (25 mg/kg), (3) Radiation alone, (4) CGP57380 + Radiation. Use a minimum of 6 animals per group for statistical power.
  • Drug administration: Administer CGP57380 (25 mg/kg in appropriate vehicle) or vehicle control via intraperitoneal injection three times per week. For combination group, administer CGP57380 2 hours before each radiation fraction. [4]
  • Radiation protocol: For localized tumor irradiation, use a small animal radiation research platform (SARRP) or equivalent. Anesthetize mice (isoflurane recommended) and deliver 2 Gy fractions daily for 5 consecutive days to a total dose of 10 Gy. Employ appropriate shielding to protect normal tissues.
  • Endpoint measurements: Monitor tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: V = (length × width²)/2. Euthanize mice when tumor volume exceeds 1500 mm³ or at predetermined study endpoint (typically 4-6 weeks). Harvest tumors for immunohistochemical analysis of proliferation (Ki-67), apoptosis (cleaved caspase-3), DNA damage (γ-H2AX), and pathway modulation (p-eIF4E, nuclear β-catenin). [4]
Molecular Mechanism Analysis

To validate target engagement and pathway modulation, the following molecular analyses are recommended:

  • Western blotting: Extract proteins from treated cells or tumor tissues using RIPA buffer. Separate 20-30 μg protein by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against p-eIF4E (Ser209), total eIF4E, β-catenin, cyclin D1, c-Myc, MMP-7, and loading control (β-actin or GAPDH). Use appropriate HRP-conjugated secondary antibodies and chemiluminescent detection. [5]
  • Immunofluorescence for β-catenin localization: Culture NPC cells on chamber slides, treat with CGP57380 (8-16 μM) for 24 hours, then fix with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100, block with 5% BSA, and incubate with β-catenin primary antibody overnight at 4°C. After washing, apply fluorescent secondary antibody and counterstain with DAPI. Visualize using confocal microscopy and quantify nuclear-to-cytoplasmic β-catenin ratio. [3] [4]
  • qRT-PCR for downstream targets: Extract total RNA using TRIzol reagent, reverse transcribe to cDNA, and perform quantitative PCR using primers for β-catenin target genes (CCND1, MYC, MMP7). Normalize expression to housekeeping genes (GAPDH, ACTB) and calculate fold changes using the 2^(-ΔΔCt) method. [4]

Research Applications

CGP57380 serves as a valuable research tool for investigating the functional significance of the MNK/eIF4E/β-catenin axis in NPC biology and treatment resistance. Its well-characterized mechanism and experimental efficacy support several specific research applications:

  • Combination therapy development: CGP57380 demonstrates synergistic interactions with conventional radiotherapy and emerging targeted agents. Research indicates particular promise when combined with mTOR inhibitors like everolimus, where CGP57380 counteracts resistance mechanisms associated with mTOR inhibition-induced eIF4E phosphorylation. [5] This combination approach may help overcome feedback activation of survival pathways that often limit the efficacy of single-agent targeted therapies.

  • Mechanistic studies of radioresistance: The compound enables researchers to dissect the contribution of translation initiation control to radioresistance phenotypes. By specifically inhibiting MNK-mediated eIF4E phosphorylation without directly affecting other kinase pathways, CGP57380 provides a targeted approach to investigate how translational regulation influences DNA damage response, cell cycle checkpoint activation, and apoptosis execution following radiation exposure.

  • Metastasis suppression investigations: Given its inhibitory effects on migration, invasion, and metastasis in preclinical models, CGP57380 can be utilized to study the role of the MNK/eIF4E axis in the invasive progression of NPC. The compound's ability to suppress epithelial-mesenchymal transition (EMT) and matrix metalloproteinase expression makes it particularly useful for investigating the molecular drivers of NPC dissemination.

Limitations and Future Directions

Despite promising preclinical results, several challenges and limitations must be addressed to advance the translational development of CGP57380 as a clinical radiosensitizer for NPC:

  • Pharmacokinetic optimization: The current dosing regimen (25 mg/kg, three times weekly, intraperitoneally) used in preclinical studies may require optimization for human applications. Future work should focus on formulation development to improve bioavailability and tissue penetration, potentially through nanoparticle-based delivery systems or prodrug approaches that could enhance tumor-specific accumulation while minimizing systemic exposure.

  • Therapeutic index determination: While CGP57380 appears to selectively sensitize tumor cells to radiation with minimal effects on normal cells in vitro, comprehensive toxicological evaluations in relevant animal models are needed to establish a favorable therapeutic index. Particular attention should be paid to potential effects on normally rapidly proliferating tissues and the central nervous system.

  • Biomarker development: The identification of predictive biomarkers for CGP57380 response represents a critical research direction. Candidate biomarkers include baseline levels of p-eIF4E, nuclear β-catenin, and MNK expression in tumor tissues. Validation of these biomarkers could enable patient stratification and personalized treatment approaches in future clinical trials.

The integration of CGP57380 with emerging technologies represents promising avenues for future research. Combining this molecularly targeted radiosensitizer with advanced radiation techniques like IMRT and image-guided radiotherapy could further improve the therapeutic ratio in NPC treatment. Additionally, exploration of nanoparticle-mediated delivery of CGP57380 could address current limitations in drug delivery and potentially enhance both efficacy and specificity while reducing off-target effects.

Conclusion

CGP57380 represents a promising targeted radiosensitizer for nasopharyngeal carcinoma through its specific inhibition of the MNK/eIF4E/β-catenin signaling axis. Comprehensive preclinical evidence demonstrates its ability to enhance radiation response, suppress metastatic potential, and modulate key pathways involved in NPC progression. The detailed experimental protocols provided herein will enable researchers to further investigate CGP57380's mechanisms and therapeutic potential. While challenges remain in translational development, particularly regarding optimal delivery and patient selection, CGP57380 offers a valuable approach to overcoming radioresistance in NPC and exemplifies the potential of targeting translation initiation as a strategy for cancer therapy optimization.

References

Application Notes and Protocols: Overcoming mTOR Inhibitor Resistance through MNK Inhibition with CGP57380

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to mTOR Inhibitor Resistance and Therapeutic Strategy

The mammalian target of rapamycin (mTOR) pathway represents a critical signaling cascade frequently dysregulated in cancer, regulating essential cellular processes including growth, proliferation, and survival. While mTOR inhibitors such as rapamycin and its analogs (rapalogs) have demonstrated therapeutic potential across various malignancies, their efficacy is frequently limited by both inherent and acquired resistance mechanisms. A primary resistance pathway involves the MAPK-interacting kinase (MNK) and its downstream effector, the eukaryotic translation initiation factor 4E (eIF4E). mTOR inhibitors paradoxically enhance phosphorylation of eIF4E at serine 209, activating a pro-survival feedback mechanism that substantially limits their antitumor efficacy [1] [2].

CGP57380, a selective small-molecule inhibitor of MNK1 and MNK2, presents a promising strategy to overcome this resistance. By specifically targeting the MNK/eIF4E axis, CGP57380 abrogates mTOR inhibitor-induced eIF4E phosphorylation, disrupting the pro-survival feedback loop and restoring therapeutic sensitivity [1] [2]. This application note provides comprehensive experimental protocols and technical guidance for implementing CGP57380 in combination strategies to overcome mTOR inhibitor resistance in cancer models, supported by substantial preclinical evidence across diverse malignancy types.

Molecular Mechanism of Resistance and CGP57380 Action

MNK/eIF4E Axis in mTOR Inhibitor Resistance

The resistance to mTOR inhibition arises through a complex feedback mechanism wherein mTORC1 inhibition activates MNK kinases, leading to enhanced eIF4E phosphorylation. Phosphorylated eIF4E promotes the translation of mRNAs encoding pro-survival and cell cycle progression proteins, including c-Myc, cyclin D1, Mcl-1, Bcl-2, and survivin [1] [2] [3]. This pathway is evolutionarily conserved and operates independently of the insulin-like growth factor-1/insulin-like growth factor-1 receptor axis, occurring as a direct consequence of mTOR inhibition [1].

  • Key Resistance Mechanism: mTOR inhibition → MNK activation → eIF4E phosphorylation → enhanced translation of pro-survival proteins → cancer cell survival despite therapy [1] [2]
  • Clinical Correlation: Elevated levels of phosphorylated MNK1 (p-MNK1) and phosphorylated eIF4E (p-eIF4E) correlate significantly with poor prognosis in multiple cancers, including non-small cell lung cancer (NSCLC), where they serve as independent prognostic biomarkers [2] [4].
CGP57380 Mechanism of Action

CGP57380 specifically targets and inhibits MNK1 and MNK2 kinases, thereby blocking their ability to phosphorylate eIF4E. This inhibition occurs at the convergence point of multiple signaling pathways, as MNK kinases are activated by both ERK and p38 MAPK pathways [5] [6]. The compound demonstrates efficacy at low micromolar concentrations (typically 4-25 μM in cellular assays) and effectively suppresses the expression of both phospho-MNK1 and phospho-eIF4E, subsequently downregulating downstream oncogenic targets including c-Myc and survivin [1].

Table: Molecular Targets and Effects of CGP57380

Target Effect of Inhibition Downstream Consequences
MNK1/MNK2 kinases Decreased phosphorylation activity Reduced eIF4E phosphorylation at Ser209
eIF4E phosphorylation Impaired translation initiation Downregulation of c-Myc, cyclin D1, Mcl-1, Bcl-2, survivin
β-catenin nuclear translocation Inhibition of Wnt/β-catenin signaling Suppressed epithelial-mesenchymal transition (EMT) and metastasis [3]
Akt activation Blockade of feedback activation Enhanced mitochondrial apoptotic pathway [2]

The following diagram illustrates the core signaling pathway involved in mTOR inhibitor resistance and how CGP57380 intervenes:

G mTOR_inhibitor mTOR Inhibitor (everolimus/RAD001) mTORC1 mTORC1 Inhibition mTOR_inhibitor->mTORC1 Feedback Feedback Activation mTORC1->Feedback MNK_activation MNK Activation Feedback->MNK_activation eIF4E_phos eIF4E Phosphorylation (Ser209) MNK_activation->eIF4E_phos Survival Pro-survival Protein Translation (c-Myc, cyclin D1, Mcl-1, Bcl-2) eIF4E_phos->Survival Resistance Therapeutic Resistance Survival->Resistance CGP57380 CGP57380 (MNK Inhibitor) Block MNK/eIF4E Axis Blockade CGP57380->Block Block->MNK_activation  inhibits Block->eIF4E_phos  inhibits Apoptosis Enhanced Apoptosis Synergistic Growth Inhibition Block->Apoptosis

Preclinical Evidence of Efficacy

Synergistic Anticancer Effects Across Malignancies

Extensive preclinical studies have demonstrated that CGP57380 synergistically enhances the efficacy of mTOR inhibitors across diverse cancer types. The combination strategy produces enhanced growth inhibition and apoptosis through dual targeting of complementary pathways.

Table: Preclinical Evidence of CGP57380 Combination Therapy Efficacy

Cancer Type mTOR Inhibitor CGP57380 Concentration Key Findings Reference
T-cell acute lymphoblastic leukemia (T-ALL) Everolimus (RAD001) 4-16 μM Dose-dependent suppression of p-eIF4E; synergistic growth inhibition; downregulation of c-Myc and survivin [1]
Non-small cell lung cancer (NSCLC) RAD001 (everolimus) 25 μM Abrogated RAD001-induced eIF4E phosphorylation; enhanced apoptosis via mitochondrial pathway; synergistic antitumor efficacy in vitro and in vivo [2] [4]
Nasopharyngeal carcinoma - 25 mg/kg (in vivo) Suppressed β-catenin nuclear translocation; inhibited proliferation, migration, invasion; potentiated radiation-induced apoptosis [3]
Blast crisis-chronic myeloid leukemia Rapamycin 10-20 μM Synergistic suppression of proliferation; perturbation of cell cycle progression [7]
Additional Therapeutic Applications

Beyond overcoming mTOR inhibitor resistance, CGP57380 has demonstrated utility in other therapeutic contexts:

  • BET inhibitor resistance: CGP57380 enhances the efficacy of BET inhibitors (JQ1, OTX-015) by suppressing MNK-eIF4E phosphorylation induced as a pro-survival feedback mechanism, showing synergistic effects in pancreatic and thyroid cancer models [8].

  • Inflammatory conditions: CGP57380 (30 mg/kg) significantly attenuates LPS-induced acute lung injury in mouse models by reducing pro-inflammatory mediators (IL-6, TNF-α, KC) and neutrophil infiltration, indicating potential applications in inflammatory diseases [5].

  • Radiosensitization: In nasopharyngeal carcinoma, CGP57380 potentiates radiation-induced apoptosis by suppressing β-catenin nuclear translocation in an AKT-dependent manner [3].

Experimental Protocols

In Vitro Combination Studies with mTOR Inhibitors
4.1.1 Cell Viability and Synergy Analysis

Purpose: To evaluate the synergistic anti-proliferative effects of CGP57380 in combination with mTOR inhibitors.

Materials:

  • Cancer cell lines (e.g., Jurkat, CEM, Molt-4 for T-ALL; A549, H157 for NSCLC)
  • CGP57380 stock solution (10 mM in DMSO)
  • mTOR inhibitor (everolimus/RAD001, rapamycin; 10 mM in DMSO)
  • Cell culture medium (RPMI-1640 or DMEM with 10% FBS)
  • 96-well cell culture plates
  • MTT reagent (5 mg/mL in PBS) or CCK-8 kit
  • Microplate spectrophotometer

Procedure:

  • Seed cells in 96-well plates at 1 × 10⁵ cells/mL (100 μL/well) and pre-incubate for 24 hours.
  • Prepare serial dilutions of CGP57380 (0-64 μM) and mTOR inhibitor (0-100 nM) in serum-free medium.
  • Treat cells with single agents or combinations in triplicate, including vehicle controls (DMSO ≤ 0.1%).
  • Incubate for 24-72 hours at 37°C with 5% CO₂.
  • Add MTT reagent (10 μL/well) or CCK-8 (10 μL/well) and incubate for 2-4 hours.
  • Measure absorbance at 570 nm (MTT) or 450 nm (CCK-8).
  • Calculate combination indices using Chou-Talalay method or calculate coefficient of drug interaction (CDI): CDI = AB/(A × B), where AB is the absorbance of combination group, A and B are absorbance of single agents. CDI < 1 indicates synergy [1] [8].
4.1.2 Apoptosis Analysis by Flow Cytometry

Purpose: To quantify induction of apoptosis following combination treatment.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit
  • Flow cytometer with appropriate filters (FITC: 488 nm excitation/530 nm emission; PI: 535 nm excitation/615 nm emission)
  • 6-well cell culture plates
  • Binding buffer

Procedure:

  • Seed cells in 6-well plates (1 × 10⁵ cells/mL) and treat with CGP57380 (4-16 μM), mTOR inhibitor, or combination for 24 hours.
  • Collect cells by centrifugation (300 × g, 5 minutes).
  • Wash twice with cold PBS and resuspend in 1× binding buffer (100 μL).
  • Add Annexin V-FITC (5 μL) and propidium iodide (5 μL).
  • Incubate for 15 minutes at room temperature in the dark.
  • Add additional binding buffer (400 μL) and analyze by flow cytometry within 1 hour.
  • Analyze early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1] [2].
Molecular Mechanism Validation
4.2.1 Western Blot Analysis of Signaling Pathways

Purpose: To verify target engagement and downstream signaling modulation.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (8-12%)
  • PVDF or nitrocellulose membranes
  • Antibodies: p-MNK1 (Thr197/202), total MNK1, p-eIF4E (Ser209), total eIF4E, c-Myc, survivin, cleaved caspase-3, PARP, β-actin

Procedure:

  • Treat cells with CGP57380 (4-16 μM), mTOR inhibitor, or combination for 6-24 hours.
  • Lyse cells in RIPA buffer (100 μL per 1 × 10⁶ cells) on ice for 30 minutes.
  • Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
  • Determine protein concentration by BCA assay.
  • Separate proteins (20-40 μg per lane) by SDS-PAGE and transfer to membranes.
  • Block membranes with 5% BSA or non-fat milk for 1 hour.
  • Incubate with primary antibodies (1:1000 dilution) overnight at 4°C.
  • Incubate with HRP-conjugated secondary antibodies (1:3000) for 1 hour at room temperature.
  • Detect using ECL reagent and visualize with chemiluminescence imaging system.
  • Normalize phospho-protein levels to total protein and loading controls [1] [2] [3].

The following workflow diagram outlines the key experimental approaches for evaluating CGP57380 combination therapy:

G Start In Vitro Evaluation Viability Cell Viability Assays (MTT/CCK-8) Start->Viability Apoptosis Apoptosis Analysis (Annexin V/PI Staining) Start->Apoptosis Molecular Molecular Mechanism (Western Blot, PCR) Start->Molecular Functional Functional Assays (Colony Formation, Migration) Start->Functional Data Data Analysis Viability->Data Apoptosis->Data Molecular->Data Functional->Data InVivo In Vivo Evaluation Xenograft Subcutaneous Xenograft Models InVivo->Xenograft Metastasis Metastasis Models (Tail Vein Injection) InVivo->Metastasis IP Intraperitoneal Models (Bioluminescence Imaging) InVivo->IP Toxicity Toxicity Assessment InVivo->Toxicity Xenograft->Data Metastasis->Data IP->Data Toxicity->Data Synergy Synergy Calculations (CDI, Combination Index) Data->Synergy Stats Statistical Analysis Data->Stats

In Vivo Efficacy Studies
4.3.1 Xenograft Tumor Models

Purpose: To evaluate antitumor efficacy of CGP57380 and mTOR inhibitor combinations in vivo.

Materials:

  • Immunocompromised mice (BALB/c nude, 4-6 weeks old)
  • Cancer cells (5 × 10⁶ cells/injection for subcutaneous models)
  • CGP57380 (25 mg/kg in vehicle)
  • mTOR inhibitor (e.g., everolimus/RAD001)
  • Calipers for tumor measurement
  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Subcutaneously inject cancer cells into flanks of mice.
  • Randomize mice into treatment groups (n=6-8) when tumors reach 50-100 mm³.
  • Administer treatments:
    • Vehicle control
    • CGP57380 (25 mg/kg, i.p., 3×/week)
    • mTOR inhibitor (dose based on specific compound)
    • Combination therapy
  • Monitor tumor volume 2-3× weekly using calipers: Volume = (length × width²)/2.
  • Monitor body weight as toxicity indicator.
  • Termine study after 3-5 weeks or when tumors reach ethical endpoints.
  • Collect tumors for immunohistochemical analysis (p-eIF4E, cleaved caspase-3, Ki-67) [2] [3].
4.3.2 Metastasis Models

Purpose: To evaluate anti-metastatic potential of combination therapy.

Procedure:

  • Inject cancer cells (5 × 10⁵) via tail vein in 100 μL serum-free medium.
  • Begin treatment immediately after injection.
  • Administer CGP57380 (25 mg/kg, i.p., 3×/week) alone or with mTOR inhibitor.
  • After 3-5 weeks, sacrifice mice and harvest lungs.
  • Count metastatic nodules on lung surfaces and process for H&E staining.
  • Quantify metastatic burden histologically [3].

Research Applications and Implementation Guidance

Optimal Experimental Conditions

Based on published studies, the following conditions are recommended for investigating CGP57380 in combination with mTOR inhibitors:

  • CGP57380 working concentrations: 4-25 μM for in vitro studies [1] [2]
  • mTOR inhibitor concentrations: 1-100 nM (everolimus/RAD001), depending on cell sensitivity [1]
  • Treatment duration: 6-24 hours for signaling studies; 24-72 hours for viability/apoptosis assays [1] [2]
  • In vivo dosage: 25 mg/kg, administered intraperitoneally 3 times per week [3]
  • Key readouts: p-eIF4E (Ser209) reduction, caspase-3 cleavage, Annexin V positivity, and synergy calculations
Biomarker Assessment for Response Prediction

To identify models most likely to respond to CGP57380 combination therapy, assess these biomarkers:

  • Baseline p-MNK1 and p-eIF4E expression: High levels predict enhanced sensitivity [2] [4]
  • MNK2 expression: MNK2 deficiency or knockout enhances sensitivity to therapy [5]
  • β-catenin nuclear localization: Associated with response to CGP57380 in nasopharyngeal carcinoma [3]
  • miR-150-3p expression: Upregulated by CGP57380 and enhances therapeutic efficacy when overexpressed [9]

Conclusion and Future Perspectives

The strategic combination of CGP57380 with mTOR inhibitors represents a promising approach to overcome therapeutic resistance in multiple cancer types. By targeting the MNK/eIF4E feedback activation mechanism, this combination strategy simultaneously blocks complementary signaling pathways, resulting in synergistic antitumor activity across diverse preclinical models.

Future research directions should focus on optimizing dosing schedules, identifying robust predictive biomarkers for patient selection, and exploring triple combination therapies with additional targeted agents. Additionally, the recent discovery that CGP57380 upregulates miR-150-3p suggests potential miRNA-based strategies to enhance therapeutic efficacy [9]. As MNK inhibitors continue to advance in clinical development, the rational combination with mTOR pathway inhibitors holds significant promise for overcoming resistance mechanisms and improving outcomes for cancer patients.

References

Application Notes: CGP57380-Induced miR-150-3p Upregulation - Mechanism and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the MNK-miR-150-3p Signaling Axis

The MNK-eIF4E signaling axis represents a crucial pathway in oncogenesis and therapeutic resistance across multiple cancer types. Recent investigations have revealed that CGP57380, a selective MNK inhibitor, exerts antitumor effects not only through direct translation regulation but also via induction of specific microRNAs, particularly miR-150-3p. This application note provides a comprehensive technical resource detailing the molecular mechanisms, experimental protocols, and research applications of CGP57380-mediated miR-150-3p upregulation in cancer models, with emphasis on non-small cell lung cancer (NSCLC). The complex interplay between MNK inhibition and miRNA induction offers exciting new avenues for therapeutic intervention, particularly in treatment-resistant malignancies where conventional therapies have shown limited efficacy.

Research has established that eukaryotic translation initiation factor 4E (eIF4E) and its upstream regulators, mitogen-activated protein kinase-interacting kinases (MNKs), play pivotal roles in cancer progression and drug resistance. The discovery that MNK inhibition can modulate miRNA expression provides a novel dimension to understanding the antitumor mechanisms of MNK-targeted therapies. As a passenger strand miRNA derived from pre-miR-150, miR-150-3p has emerged as a significant tumor suppressor with demonstrated roles in inhibiting proliferation, migration, and colony formation across various cancer types while promoting apoptosis through multiple molecular pathways.

Molecular Mechanism and Therapeutic Significance

Mechanism of CGP57380 Action

CGP57380 specifically targets and inhibits MNK1 and MNK2 kinases, which are activated through phosphorylation by upstream MAPK pathways including ERK and p38. These kinases primarily regulate cellular translation through phosphorylation of eIF4E at serine 209, a modification critical for its oncogenic activity. Phosphorylated eIF4E preferentially translates mRNAs with highly structured 5'UTRs that encode proteins involved in proliferation, survival, and angiogenesis (e.g., cyclin D1, Bcl-2, VEGF). Through MNK inhibition, CGP57380 effectively suppresses eIF4E phosphorylation, thereby modulating the translation of this specific subset of oncogenic mRNAs [1] [2].

Recent miRNA microarray analyses have revealed that CGP57380 treatment significantly upregulates miR-150-3p expression in NSCLC cell lines (A549 and H157). This induction occurs independently of the canonical MNK-eIF4E phosphorylation axis, suggesting additional mechanisms of MNK function in miRNA regulation. The precise molecular events linking MNK inhibition to miR-150-3p upregulation remain under investigation but may involve transcription factor activation or modulation of miRNA processing machinery. What makes this finding particularly significant is that miR-150-3p itself demonstrates substantial antitumor activity, creating a dual-mechanism approach where a single therapeutic intervention targets cancer through both translational and post-transcriptional regulation [3].

Tumor Suppressor Functions of miR-150-3p

miR-150-3p functions as a potent tumor suppressor through multiple molecular mechanisms, with its expression frequently downregulated in various malignancies including NSCLC, glioma, and ovarian cancer. This miRNA exerts its antitumor effects through several validated target genes and pathways:

  • SP1 targeting: In glioma models, miR-150-3p directly targets the transcription factor SP1, resulting in subsequent upregulation of the tumor suppressor PTEN and inhibition of the PI3K/AKT/mTOR pathway, ultimately suppressing glioma cell proliferation [4].

  • IGF1R/IRS1 axis inhibition: In ovarian cancer, miR-150-3p directly targets both IGF1R and IRS1, critical components of the insulin-like growth factor signaling pathway. This targeting disrupts the PI3K/AKT/mTOR signaling cascade, creating a feedback loop that further amplifies the tumor suppressor activity of miR-150-3p [5].

  • ZEB1 suppression: In esophageal squamous cell carcinoma and ovarian cancer, miR-150-3p targets ZEB1, a key transcription factor driving epithelial-mesenchymal transition (EMT). Through ZEB1 inhibition, miR-150-3p maintains epithelial characteristics and reduces metastatic potential [6].

Table 1: Molecular Targets of miR-150-3p Across Cancer Types

Target Gene Cancer Type Functional Consequence Validation Method
SP1 Glioma PTEN upregulation, inhibited proliferation Luciferase assay, Western blot [4]
IGF1R Ovarian cancer PI3K/AKT/mTOR inhibition, suppressed growth Luciferase assay, Western blot [5]
IRS1 Ovarian cancer Disrupted IGF signaling, reduced metastasis Luciferase assay, Western blot [5]
ZEB1 Esophageal squamous cell carcinoma EMT inhibition, maintained epithelial phenotype miRNA microarray, qPCR [6]
MYB Ovarian cancer Slug upregulation, context-dependent effects qPCR, functional assays [6]
Therapeutic Significance and Clinical Correlations

The clinical relevance of the CGP57380-miR-150-3p axis is supported by multiple lines of evidence from both in vitro studies and clinical datasets. Analysis of The Cancer Genome Atlas (TCGA) data reveals that low miR-150-3p expression significantly correlates with poorer overall survival in NSCLC patients (P = 0.042), establishing its importance as a potential prognostic biomarker. Similarly, tissue microarray analysis of NSCLC samples demonstrates both reduced miR-150-3p expression in tumor tissues compared to normal controls (P = 0.035) and association of high miR-150-3p levels with longer overall survival (P = 0.005) [3].

The synergistic interaction between CGP57380 and miR-150-3p represents a particularly promising therapeutic approach. Research demonstrates that the combination of CGP57380 with miR-150-3p mimics produces significantly enhanced antitumor effects compared to either intervention alone in NSCLC models. This combination therapy results in:

  • Reduced colony formation through inhibition of proliferative pathways
  • Suppressed migratory capacity potentially through interference with EMT programs
  • Induced apoptosis evidenced by increased caspase-3 cleavage and PARP cleavage
  • Enhanced response to conventional therapies including immunotherapy and chemotherapy (cisplatin and gemcitabine) [3]

Table 2: Therapeutic Effects of CGP57380 and miR-150-3p Combination in NSCLC Models

Therapeutic Effect Experimental Readout Proposed Mechanism
Synergistic growth inhibition Colony formation assay Enhanced suppression of proliferative signaling
Migration suppression Transwell migration assay Interference with EMT programs
Apoptosis induction Annexin V staining, caspase cleavage Altered Bcl-2/Bax ratio, mitochondrial dysfunction
Chemosensitization Viability assays with chemotherapeutics Enhanced DNA damage response
Immunomodulation TIDE analysis, immune infiltration scoring Improved tumor microenvironment

Experimental Protocols & Methodologies

miRNA Microarray Analysis for miR-150-3p Detection

Purpose: To identify miRNA expression changes following CGP57380 treatment, with specific focus on miR-150-3p induction.

Materials:

  • NSCLC cell lines (A549, H157)
  • CGP57380 (Selleckchem, Houston, TX, USA) dissolved in DMSO
  • TRIzol reagent (Invitrogen) for RNA extraction
  • miRNA microarray platform (e.g., Agilent or Affymetrix miRNA arrays)

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates at 1×10⁵ cells per well in triplicate. After 24 hours, treat with either vehicle control or 25 µM CGP57380 for 24 hours [3].
  • RNA Extraction: Harvest cells using TRIzol reagent following manufacturer's protocol. Assess RNA quality and quantity using spectrophotometry.
  • Microarray Processing: Label RNA samples with fluorescent dyes following kit instructions. Hybridize to miRNA microarray chips according to manufacturer's protocol.
  • Data Analysis: Scan arrays and extract signal intensities. Normalize data using RMA or quantile normalization. Identify differentially expressed miRNAs with statistical significance (fold change >1.5, P<0.05).

Technical Notes: Include positive and negative controls on arrays. Verify key findings (especially miR-150-3p induction) with qRT-PCR using specific stem-loop primers.

Functional Validation of miR-150-3p Activity

Purpose: To confirm the functional role of miR-150-3p in NSCLC cell proliferation, survival, and migration.

Materials:

  • miR-150-3p mimics and negative control (GenePharma, Shanghai, China)
  • Lipofectamine-based transfection reagent
  • Cell Counting Kit-8 (CCK-8) for viability
  • Annexin V/FITC apoptosis detection kit
  • Transwell migration chambers (Costar)

Procedure: A. Transfection Protocol:

  • Seed cells in appropriate plates 24 hours before transfection to reach 60-70% confluence.
  • Prepare transfection complexes: Dilute miR-150-3p mimics (20 µM stock) in serum-free medium, mix with Lipofectamine reagent, incubate 15-20 minutes.
  • Replace cell culture medium with transfection mixture, incubate 6 hours, then replace with complete medium [3].

B. Functional Assays:

  • Proliferation Assay: Use CCK-8 assay according to manufacturer's instructions. Measure absorbance at 450nm at 0, 24, 48, and 72 hours post-transfection.
  • Apoptosis Assay: Harvest transfected cells 48 hours post-transfection. Stain with Annexin V/FITC and propidium iodide. Analyze by flow cytometry within 1 hour.
  • Migration Assay: Seed transfected cells in serum-free medium into Transwell inserts 24 hours post-transfection. Place inserts in wells containing complete medium as chemoattractant. After 24 hours, fix cells and stain with crystal violet. Count migrated cells in 5 random fields [3].
  • Colony Formation Assay: Seed transfected cells at low density (500 cells/well) in 6-well plates. Culture for 2 weeks with regular medium changes. Fix with methanol, stain with crystal violet, and count colonies >50 cells.

Technical Notes: Include appropriate controls (untreated, negative control mimic). Optimize transfection efficiency using fluorescently-labeled negative control mimics. Perform time-course experiments to determine optimal assay timing.

Target Validation Techniques

Purpose: To identify and validate direct molecular targets of miR-150-3p.

Materials:

  • Luciferase reporter vectors with 3'UTR sequences
  • Site-directed mutagenesis kit
  • Dual-Luciferase Reporter Assay System
  • qPCR reagents and equipment
  • Western blot equipment and antibodies

Procedure: A. Luciferase Reporter Assay:

  • Clone 3'UTR regions of putative target genes (SP1, IGF1R, IRS1, ZEB1) into luciferase reporter vectors.
  • Generate mutant constructs with deleted or mutated miR-150-3p seed binding sites using site-directed mutagenesis.
  • Co-transfect HEK293T cells with luciferase constructs and miR-150-3p mimics or negative control.
  • Measure luciferase activity 48 hours post-transfection using Dual-Luciferase Reporter Assay System [4] [5].

B. mRNA and Protein Level Validation:

  • qRT-PCR Analysis: Extract total RNA from transfected cells. Perform reverse transcription followed by qPCR with gene-specific primers. Normalize to GAPDH or other housekeeping genes.
  • Western Blot Analysis: Prepare protein lysates from transfected cells. Separate by SDS-PAGE, transfer to membranes, and probe with antibodies against putative target proteins (SP1, IGF1R, IRS1) and loading control (GAPDH or α-tubulin) [4].

Technical Notes: Include both positive and negative controls in target validation. Use multiple computational tools (TargetScan, miRanda) for initial target prediction. Consider AGO2 immunoprecipitation followed by sequencing for unbiased target identification.

Research Applications

Development of Novel Therapeutic Strategies

The CGP57380-miR-150-3p axis offers promising avenues for innovative cancer treatment approaches, particularly for difficult-to-treat malignancies like NSCLC. Several application strategies show significant potential:

  • Combination Therapy Development: The synergistic interaction between CGP57380 and miR-150-3p mimics suggests compelling combination strategies. Research demonstrates that simultaneously targeting the MNK-eIF4E axis while restoring tumor suppressor miRNA function produces enhanced antitumor effects compared to monotherapies. This approach may be particularly valuable in cancers with established resistance to conventional therapies, where multiple pathway inhibition can overcome compensatory mechanisms [3].

  • Chemosensitization Protocols: miR-150-3p restoration has demonstrated potential to enhance sensitivity to conventional chemotherapeutics, including cisplatin and gemcitabine. Implementation of CGP57380 and/or miR-150-3p mimics as neoadjuvant treatments before conventional chemotherapy may improve response rates in resistant tumors. This approach could potentially allow for dose reduction of cytotoxic agents while maintaining efficacy, thereby reducing adverse effects [3].

  • Nanoparticle-Based Delivery Systems: The development of specialized nanoparticle formulations co-encapsulating CGP57380 and miR-150-3p mimics represents an advanced application. Such systems could provide targeted delivery to tumor tissues while protecting miRNA from degradation. Current research focuses on ligand-functionalized nanoparticles that specifically target tumor cell receptors, enhancing specificity and reducing off-target effects [6].

Mechanism Discovery and Pathway Analysis

The molecular mechanisms underlying CGP57380-mediated miR-150-3p induction remain an active area of investigation with several methodological approaches:

  • Transcriptional Regulation Studies: Investigation of transcription factors potentially involved in miR-150-3p induction following MNK inhibition. Chromatin immunoprecipitation (ChIP) assays can identify transcription factors binding to the miR-150 promoter region in response to CGP57380 treatment.

  • miRNA Processing Analysis: Examination of potential MNK influence on miRNA processing machinery components, including Dicer and AGO2. Co-immunoprecipitation studies can assess protein-protein interactions in the miRNA processing complex following MNK inhibition [7].

  • High-Content Screening: Implementation of high-throughput screening approaches to identify novel components of the MNK-miR-150-3p pathway. RNAi screens targeting known signaling molecules can reveal unexpected connections in this regulatory network.

Visualization of Signaling Pathways and Experimental Workflows

Molecular Mechanism of CGP57380-Induced miR-150-3p Upregulation

G Molecular Mechanism of CGP57380-Induced miR-150-3p Upregulation MAPK MAPK Signaling (ERK/p38) MNK MNK1/MNK2 MAPK->MNK eIF4E eIF4E (Ser209 phosphorylation) MNK->eIF4E OncogenicTranslation Oncogenic Protein Translation (Cyclin D1, Bcl-2, VEGF) eIF4E->OncogenicTranslation CGP57380 CGP57380 (MNK Inhibitor) CGP57380->MNK Inhibits miR150_3p miR-150-3p Upregulation CGP57380->miR150_3p Induces SP1 SP1 Transcription Factor miR150_3p->SP1 Targets IGF1R IGF1R/IRS1 Pathway miR150_3p->IGF1R Targets ZEB1 ZEB1 (EMT Regulator) miR150_3p->ZEB1 Targets TumorSuppression Tumor Suppression (Proliferation ↓, Apoptosis ↑, Migration ↓) SP1->TumorSuppression IGF1R->TumorSuppression ZEB1->TumorSuppression

Experimental Workflow for Mechanism Validation

G Experimental Workflow for CGP57380-miR-150-3p Mechanism Validation CellCulture Cell Culture & Treatment (NSCLC lines: A549, H157) CGP57380 (25µM, 24h) miRNAAnalysis miRNA Expression Analysis (microarray, qRT-PCR) CellCulture->miRNAAnalysis RNA extraction FunctionalAssays Functional Validation (miR-150-3p mimic transfection) -Proliferation (CCK-8) -Apoptosis (Annexin V) -Migration (Transwell) miRNAAnalysis->FunctionalAssays miR-150-3p identified TargetValidation Target Identification (Luciferase reporter assays) (Western blot, qPCR) FunctionalAssays->TargetValidation Phenotype confirmed CombinationStudies Combination Studies (CGP57380 + miR-150-3p mimics) (Synergy analysis) TargetValidation->CombinationStudies Mechanism elucidated

Technical Considerations and Limitations

While the CGP57380-miR-150-3p axis presents exciting therapeutic opportunities, several technical considerations merit attention:

  • Cell-Type Specific Effects: The expression and function of miR-150-3p appear to demonstrate context-dependent variability across cancer types. While it functions predominantly as a tumor suppressor in most documented cases, some studies report oncogenic functions in specific contexts, potentially due to different target gene expression patterns across cellular environments [6].

  • Delivery Challenges: The clinical translation of miRNA-based therapies faces significant delivery obstacles, including stability issues of synthetic miRNAs in circulation, potential off-target effects, and the need for efficient tumor-specific delivery systems. Ongoing research addresses these challenges through advanced nanoparticle platforms and chemical modifications of miRNA mimics.

  • Compensatory Mechanisms: Cancer cells may activate compensatory pathways when specific nodes like MNK-eIF4E are inhibited. Comprehensive signaling analyses using phosphoproteomics and RNA sequencing are recommended to identify potential resistance mechanisms that might emerge following targeted intervention.

  • Biomarker Development: The successful clinical application of this approach will likely require companion diagnostics to identify patients most likely to respond. Development of reliable methods to assess miR-150-3p expression levels in clinical samples (e.g., via in situ hybridization or liquid biopsy) represents an important translational research direction.

Conclusion

The induction of miR-150-3p through MNK inhibition with CGP57380 represents a promising therapeutic strategy with demonstrated efficacy in preclinical NSCLC models. This approach leverages the synergistic antitumor effects of simultaneously targeting translational control and post-transcriptional regulation, two fundamental processes frequently dysregulated in cancer. The comprehensive experimental protocols outlined in this application note provide robust methodologies for investigating this pathway across different cancer models, while the visualization tools facilitate understanding of the complex molecular relationships involved. As research in this area advances, the CGP57380-miR-150-3p axis may yield novel therapeutic combinations that could improve outcomes for cancer patients, particularly those with limited response to conventional therapies.

References

Comprehensive Application Notes and Protocols: Targeting β-Catenin Nuclear Translocation with CGP57380 in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to β-Catenin Signaling and Therapeutic Targeting

The Wnt/β-catenin signaling pathway represents a crucial regulatory mechanism in embryonic development and tissue homeostasis, but its dysregulation is frequently observed in various human cancers. Nuclear translocation of β-catenin serves as a critical step in oncogenesis, leading to transcriptional upregulation of downstream target genes that drive proliferation, metastasis, and therapeutic resistance. CGP57380, a small-molecule inhibitor of MAP kinase interacting serine/threonine kinases (MNK), has emerged as a promising therapeutic agent that effectively suppresses β-catenin nuclear translocation through disruption of the MNK-eIF4E signaling axis. These application notes provide comprehensive experimental protocols and technical guidance for researchers investigating mechanisms of β-catenin regulation and developing novel cancer therapeutics.

The significance of targeting β-catenin signaling is particularly evident in aggressive cancers such as nasopharyngeal carcinoma (NPC), where elevated β-catenin signaling components are strongly associated with poor clinical prognosis. Research has demonstrated that nuclear localization of β-catenin is essential for the progression of various human cancers via transcriptional upregulation of downstream genes including cyclin D1, c-Myc, and MMP-7. The MNK-eIF4E axis has been reported to activate Wnt/β-catenin signaling, and CGP57380 inhibits this pathway, thereby suppressing cancer proliferation, migration, and invasion both in vitro and in vivo [1] [2].

Mechanism of Action: MNK-eIF4E-β-Catenin Axis

Key Signaling Pathway

Table: Key Components of the MNK-eIF4E-β-Catenin Signaling Axis

Component Function Effect of Inhibition
MNK1/2 Serine/threonine kinases that phosphorylate eIF4E CGP57380 inhibits kinase activity, reducing eIF4E phosphorylation
eIF4E (p-S209) Translation initiation factor; phosphorylated form promotes β-catenin translation Reduced phosphorylation decreases β-catenin synthesis
β-catenin Transcriptional co-activator; drives oncogene expression Impaired nuclear translocation and transcriptional activity
AKT Serine/threonine kinase; modulates β-catenin localization CGP57380 activates AKT, sequestering β-catenin in cytoplasm

The molecular mechanism whereby CGP57380 suppresses β-catenin signaling involves multi-level regulation of the MNK-eIF4E-β-catenin axis. CGP57380 directly targets and inhibits MNK kinases, which are responsible for phosphorylating the translation initiation factor eIF4E at serine 209. Phosphorylated eIF4E (p-eIF4E) normally activates Wnt/β-catenin signaling by increasing β-catenin mRNA translation and facilitating nuclear translocation of β-catenin protein. Inhibition of this pathway by CGP57380 results in downregulation of β-catenin in the nucleus, which in turn decreases proliferation, cell cycle progression, migration, invasion, and metastasis of cancer cells [1] [3].

Interestingly, the inhibition of β-catenin nuclear translocation by CGP57380 has been shown to be dependent on AKT activation. While CGP57380 downregulates nuclear β-catenin, it concurrently upregulates β-catenin in the cytoplasm, thereby blocking epithelial-mesenchymal transition (EMT)—a key mechanism in cancer cell invasiveness and metastasis. This mechanistic insight identifies the MNK/eIF4E/β-catenin axis as a potential therapeutic target for overcoming the poor prognosis mediated by β-catenin in various cancers, including nasopharyngeal carcinoma and blast crisis chronic myeloid leukemia [1] [3].

Signaling Pathway Visualization

G MNK MNK Kinases (MNK1/2) p_eIF4E p-eIF4E (S209) (Active) MNK->p_eIF4E Phosphorylates eIF4E eIF4E (Inactive) eIF4E->p_eIF4E β_catenin_mRNA β-catenin mRNA p_eIF4E->β_catenin_mRNA Enhanced Translation β_catenin_cyto β-catenin (Cytoplasmic) β_catenin_mRNA->β_catenin_cyto Synthesis β_catenin_nuc β-catenin (Nuclear) β_catenin_cyto->β_catenin_nuc Nuclear Translocation target_genes Target Gene Expression (cyclin D1, c-Myc, MMP-7) β_catenin_nuc->target_genes Transcriptional Activation CGP57380 CGP57380 (MNK Inhibitor) CGP57380->MNK Inhibits AKT AKT Activation CGP57380->AKT Activates AKT->β_catenin_cyto Sequesters in Cytoplasm invisible1 invisible2

Diagram 1: CGP57380 mechanism of action targeting the MNK-eIF4E-β-catenin signaling axis. CGP57380 inhibits MNK kinases, reducing eIF4E phosphorylation and subsequent β-catenin translation and nuclear translocation. Simultaneously, CGP57380 activates AKT, promoting β-catenin sequestration in the cytoplasm.

Experimental Protocols

Cell Culture and Treatment

Materials:

  • Cell Lines: CNE1, HNE1, HNE2, 5-8F, and 6-10B nasopharyngeal carcinoma cell lines or other relevant cancer models (e.g., A549 and H157 for NSCLC) [1] [4]
  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin [1] [5]
  • CGP57380 Preparation: Prepare 10 mM stock solution in DMSO; store at -20°C protected from light [6]
  • Additional Reagents: Trypsin-EDTA, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Maintenance: Culture cells in appropriate growth medium at 37°C in a humidified 5% CO₂ atmosphere. Maintain cells in exponential growth phase by passaging at 80-90% confluence using standard trypsinization protocols.
  • Experimental Seeding: Seed cells at appropriate densities based on assay requirements:
    • Proliferation assays: 1-5 × 10³ cells/well (96-well plates)
    • Migration/invasion assays: 2.5-5 × 10⁴ cells/well (24-well plates)
    • Protein extraction: 5-8 × 10⁵ cells/well (6-well plates)
  • CGP57380 Treatment:
    • Prepare working concentrations of CGP57380 (typically 10-50 μM) by diluting stock solution in culture medium
    • Treat cells after 24 hours of adhesion
    • Include vehicle control (DMSO at equivalent concentration) in all experiments
    • Optimal treatment duration: 24-72 hours depending on experimental endpoints [1] [4]
Functional Assays
3.2.1 Cell Proliferation and Viability Assessment

CCK-8 Assay Protocol:

  • Seed cells in 96-well plates at optimal density (1-5 × 10³ cells/well based on cell type)
  • After 24-hour adhesion, treat with CGP57380 at varying concentrations (0-50 μM)
  • Following treatment (24, 48, 72 hours), add 10 μL CCK-8 reagent to each well
  • Incubate for 1-4 hours at 37°C
  • Measure absorbance at 450 nm using a microplate reader
  • Calculate cell viability: (Absorbance of treated group / Absorbance of control group) × 100% [4]

Colony Formation Assay:

  • Seed cells in 6-well plates at low density (500-1000 cells/well)
  • After 24 hours, treat with CGP57380 (10-25 μM)
  • Refresh medium with drug every 3-4 days
  • After 10-14 days, remove medium and fix colonies with 4% paraformaldehyde for 15 minutes
  • Stain with 0.5% crystal violet for 30 minutes at room temperature
  • Wash gently with distilled water, air dry, and count colonies (>50 cells) manually or using imaging software [1] [4]
3.2.2 Migration and Invasion Assays

Transwell Migration Assay:

  • Place transwell inserts (8 μm pore size) in 24-well plates
  • Seed 2.5-5 × 10⁴ serum-starved cells in 200 μL serum-free medium into upper chamber
  • Add 500-750 μL complete medium with 10% FBS as chemoattractant to lower chamber
  • Treat with CGP57380 (10-25 μM) in both chambers
  • Incubate for 24-48 hours at 37°C
  • Remove non-migrated cells from upper chamber with cotton swab
  • Fix migrated cells on membrane bottom with 4% PFA for 15 minutes
  • Stain with 0.5% crystal violet for 30 minutes
  • Count cells in 5 random fields per insert under microscope (100-200× magnification) [1] [4]

Matrigel Invasion Assay:

  • Pre-coat transwell inserts with Matrigel (1:8 dilution in serum-free medium) and allow to polymerize for 4-6 hours at 37°C
  • Follow migration assay protocol with Matrigel-coated inserts
  • Note: Invasion time may be longer (24-72 hours) depending on cell type and Matrigel thickness [1]
3.2.3 Apoptosis Analysis

Annexin V/FITC Protocol:

  • Harvest 1-5 × 10⁵ cells after CGP57380 treatment (24-48 hours)
  • Wash twice with cold PBS and resuspend in 100 μL binding buffer
  • Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI)
  • Incubate for 15 minutes in dark at room temperature
  • Add 400 μL binding buffer and analyze by flow cytometry within 1 hour
  • Use untreated and single-stained controls for compensation [4]
Molecular Analysis
3.3.1 Western Blot Analysis

Protein Extraction and Quantification:

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
  • Centrifuge at 12,000 × g for 15 minutes at 4°C
  • Collect supernatant and quantify protein concentration using BCA assay
  • Store samples at -80°C or proceed immediately to electrophoresis

Electrophoresis and Blotting:

  • Separate 20-40 μg protein by SDS-PAGE (8-12% gels based on target molecular weight)
  • Transfer to PVDF membranes using wet or semi-dry transfer systems
  • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature
  • Incubate with primary antibodies overnight at 4°C with gentle shaking

Table: Key Antibodies for Analyzing β-Catenin Signaling Pathway

Target Host Dilution Supplier Catalog/Reference
β-catenin Rabbit 1:1000 Cell Signaling Technology [#9562]
p-eIF4E (S209) Rabbit 1:1000 Cell Signaling Technology [#9741]
Total eIF4E Rabbit 1:1000 Cell Signaling Technology [#9742]
Cyclin D1 Rabbit 1:1000 Cell Signaling Technology [#2978]
c-Myc Rabbit 1:1000 Cell Signaling Technology [#5605]
MMP-7 Rabbit 1:1000 Cell Signaling Technology [#3801]
p-AKT Rabbit 1:1000 Cell Signaling Technology [#4060]
Total AKT Rabbit 1:1000 Cell Signaling Technology [#4691]
GAPDH Mouse 1:5000 Proteintech [60004-1-Ig]
  • Wash membranes 3× with TBST (10 minutes each)
  • Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-5000) for 1 hour at room temperature
  • Detect using enhanced chemiluminescence substrate and imaging system [1] [4]
3.3.2 Immunofluorescence and Nuclear Localization

Protocol for β-Catenin Localization:

  • Seed cells on sterile glass coverslips in 12- or 24-well plates
  • Treat with CGP57380 (10-25 μM) for 24 hours
  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature
  • Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes
  • Block with 1-5% BSA in PBS for 30 minutes
  • Incubate with β-catenin primary antibody (1:200-500) overnight at 4°C
  • Wash 3× with PBS (5 minutes each)
  • Incubate with fluorescent secondary antibody (1:1000) for 1 hour at room temperature in dark
  • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes
  • Mount on glass slides using anti-fade mounting medium
  • Visualize using fluorescence or confocal microscopy
  • Quantify nuclear vs. cytoplasmic fluorescence intensity using ImageJ software with appropriate plugins [1] [3]
3.3.3 β-Catenin Reporter Assay (TOPFlash/FOPFlash)

TCF/LEF Transcriptional Activity:

  • Seed cells in 24-well plates at 1-2 × 10⁵ cells/well
  • After 24 hours, co-transfect with TOPFlash plasmid (TCF-responsive firefly luciferase) and Renilla luciferase control plasmid (for normalization)
  • Include FOPFlash plasmid (mutated TCF sites) as negative control
  • After 6-8 hours transfection, treat with CGP57380 (10-25 μM) for 24-48 hours
  • Lyse cells and measure luciferase activity using dual-luciferase reporter assay system
  • Calculate relative luciferase activity: Firefly luciferase / Renilla luciferase
  • Compare TOPFlash/FOPFlash ratio to assess specific β-catenin transcriptional activity [3] [6]
In Vivo Studies

Xenograft Mouse Tumor Models:

  • Cell Preparation: Harvest CNE1 or other cancer cells in exponential growth phase, resuspend in serum-free medium at 5×10⁶ cells/200 μL for subcutaneous injection or 5×10⁵ cells for intravenous injection models [1]
  • Subcutaneous Model: Inject cells subcutaneously into flanks of 4-week-old male BALB/c nude mice
  • Treatment Initiation: When tumor volume reaches 50-100 mm³, randomize mice into control and treatment groups (n=6/group)
  • CGP57380 Administration: Administer CGP57380 (25 mg/kg) or vehicle control via intraperitoneal injection three times per week
  • Tumor Monitoring: Measure tumor diameter regularly with calipers; calculate volume using formula: V = (length × width²)/2
  • Endpoint Analysis: After 3-5 weeks, euthanize mice, excise tumors, weigh, and process for IHC analysis [1]

Metastasis Models:

  • Intravenous Injection: Inject 5×10⁵ CNE1 cells into tail vein of anesthetized mice
  • Treatment: Begin CGP57380 treatment (25 mg/kg, i.p., 3×/week) immediately after injection
  • Lung Metastasis Assessment: After 3 weeks, harvest lungs, count surface metastases, and perform H&E staining for histological confirmation [1]

Intraperitoneal Model with Bioluminescence Imaging:

  • Luciferase-Expressing Cells: Inject 1×10⁷ luciferase-expressing CNE1 cells intraperitoneally
  • Treatment Timing: Initiate CGP57380 treatment when luminescence signal reaches 3×10⁶ photons/s
  • Imaging: Monitor tumor burden weekly by bioluminescence imaging after intraperitoneal injection of D-luciferin (75 mg/kg)
  • Data Normalization: Normalize bioluminescence signals to weakest signal for quantitative comparisons [1]

Experimental Results and Data Interpretation

Quantitative Data Summary

Table: Summary of CGP57380 Effects in Cancer Models Based on Published Studies

Cancer Type Model System CGP57380 Concentration Key Effects Molecular Changes
Nasopharyngeal Carcinoma CNE1 cells (in vitro) 10-25 μM 50-70% reduction in proliferation; 60-80% inhibition of migration ↓ Nuclear β-catenin; ↓ cyclin D1, c-Myc, MMP-7; ↑ cytoplasmic β-catenin
Nasopharyngeal Carcinoma CNE1 xenograft (in vivo) 25 mg/kg (3×/week, i.p.) 50-60% reduction in tumor volume; inhibited lung metastasis ↓ p-eIF4E; ↓ nuclear β-catenin in IHC
Non-Small Cell Lung Cancer A549 and H157 cells 25 μM Enhanced miR-150-3p; synergistic inhibition of colony formation Altered expression of Mcl-1, Bcl-2, cleaved PARP, E-cadherin
Blast Crisis CML Primary BC GMPs 10-20 μM Impaired LSC function; reduced serial replating capacity ↓ eIF4E phosphorylation; ↓ nuclear β-catenin
Technical Considerations and Optimization

Critical Parameters for Success:

  • Cell Density Optimization: Conduct preliminary experiments to determine optimal cell seeding densities for each assay and cell line, as overcrowding can affect drug sensitivity and experimental outcomes.
  • Drug Treatment Timing: For cell cycle synchronization, consider serum starvation prior to CGP57380 treatment when analyzing cell cycle-specific effects.
  • Solvent Controls: Always include vehicle controls with equivalent DMSO concentration (typically 0.1-0.5% v/v) as DMSO alone can affect cellular processes.
  • Combination Therapies: When combining CGP57380 with other agents (e.g., radiation, chemotherapy), perform sequential addition experiments to identify optimal treatment sequences.
  • Batch Consistency: Use the same batch of CGP57380 throughout a series of experiments to maintain consistency, as compound stability can vary between preparations.

Troubleshooting Guide:

  • Poor Inhibition Efficacy: Verify compound activity and storage conditions; ensure fresh preparations are used and avoid repeated freeze-thaw cycles
  • High Background in Migration Assays: Confirm that serum-free conditions are properly maintained in upper chambers; validate that membrane pores are not obstructed
  • Weak Western Blot Signals: Optimize antibody concentrations and increase protein loading; verify antibody specificity using positive and negative controls
  • Variable In Vivo Responses: Monitor animal health status and ensure consistent tumor cell injection techniques; validate tumor take rate in pilot studies

Applications in Drug Development Research

The experimental protocols outlined for CGP57380 provide valuable methodologies for preclinical evaluation of MNK-eIF4E-β-catenin axis inhibition in anticancer drug development. These approaches allow for comprehensive assessment of compound efficacy across multiple dimensions, including anti-proliferative activity, metastasis inhibition, and mechanistic target engagement.

From a translational perspective, CGP57380 has demonstrated potential for combination therapy strategies. Research has shown that CGP57380 potentiates radiation-induced apoptosis in nasopharyngeal carcinoma, suggesting applications in radiosensitization [1] [2]. Similarly, recent evidence indicates that CGP57380 enhances the efficacy of mTOR inhibitors in non-small cell lung cancer through abrogation of mTOR inhibition-induced phosphorylation of eIF4E and activation of mitochondrial apoptotic pathways [4]. The ability of CGP57380 to regulate microRNA expression, particularly through upregulation of miR-150-3p, further expands its therapeutic potential by modulating additional signaling networks that contribute to cancer progression and drug resistance [4].

The prognostic significance of β-catenin expression in various cancers, including nasopharyngeal carcinoma, underscores the clinical relevance of targeting this pathway. Meta-analyses have confirmed that elevated β-catenin expression is significantly associated with poor overall survival and disease-free survival in NPC patients, with hazard ratios of 2.45 and 1.79, respectively [7]. Furthermore, β-catenin expression correlates with advanced TNM stages, clinical stages, and lymph node metastasis, supporting the development of pathway-specific inhibitors like CGP57380 for high-risk patient populations.

References

CGP57380 solubility issues DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Solubility & Stock Solution Preparation

The table below summarizes the key solubility data for preparing your stock solution [1] [2].

Solvent Solubility Stock Solution Preparation Notes
DMSO 48 mg/mL (196.53 mM) Requires warming in a 50°C water bath for dissolution [1] [2].
Water Insoluble [1] [3] [2] Not suitable for stock preparation.
Ethanol Insoluble [1] [2] Not suitable for stock preparation.

Standard Protocol for 100 mM DMSO Stock Solution

  • Weigh: Measure out 24.4 mg of CGP 57380 (Molecular Weight: 244.23 g/mol) [1] [3] [2].
  • Dissolve: Add 1 mL of pure, anhydrous DMSO.
  • Heat: Gently warm the mixture in a 50°C water bath with occasional shaking or vortexing until the solid is fully dissolved. Do not use excessive heat [1] [2].
  • Store: Aliquot the clear solution and store at recommended temperatures (-20°C for short-term, -80°C for long-term stability) to avoid repeated freeze-thaw cycles and minimize water absorption from air, as DMSO is hygroscopic [3] [4].

Troubleshooting Guide

Here are answers to common questions you might encounter during your work with this compound.

Q1: My this compound stock solution has precipitated after storage. What should I do? Precipitation can occur if the solution is stored for too long, undergoes multiple freeze-thaw cycles, or is exposed to moisture.

  • Solution: Gently re-warm the solution in a 50°C water bath and vortex thoroughly to re-dissolve the compound. If precipitation persists, briefly sonicate the vial. For long-term experiments, prepare small, single-use aliquots to minimize freeze-thaw cycles [3] [4].

Q2: How do I prepare a working solution for my cell culture assays? When adding the DMSO stock to aqueous cell culture media, the sudden change in solvent environment can cause compound precipitation.

  • Solution: Ensure gradual dilution. When adding the stock solution to your culture medium, vortex the medium during the addition to ensure immediate and thorough mixing. The final concentration of DMSO in cell media should typically be kept below 0.1-0.5% to avoid cytotoxicity.

Q3: What formulations are recommended for in vivo studies? this compound is insoluble in water, so in vivo administration requires special formulations.

  • Recommended Formulation 1 (5 mg/mL): 5% DMSO + 40% PEG 300 + 5% Tween-80 + 50% double-distilled water. This formulation was tested and verified by the supplier [2].
  • Recommended Formulation 2 (0.4 mg/mL): 5% DMSO + 95% Corn oil. This formulation was also tested and verified by the supplier [2].
  • Dosage Reference: A cited study successfully administered this compound at 40 mg/kg/day intraperitoneally (i.p.) to immunodeficient mice [1] [3] [2].

Experimental Workflow & Mechanism of Action

The following diagram illustrates the experimental workflow for using this compound in a cell-based assay, from stock preparation to measuring downstream effects.

Start Weigh this compound Step1 Add Anhydrous DMSO Start->Step1 Step2 Warm in 50°C Water Bath Step1->Step2 Step3 Aliquot & Store (-20°C / -80°C) Step2->Step3 Step4 Dilute into Cell Culture Medium Step3->Step4 Step5 Treat Cells with This compound Step4->Step5 Step6 Mechanism: Inhibits MNK1 Step5->Step6 Step7 eIF4E Dephosphorylation (at Ser209) Step6->Step7 Step8 Measure Downstream Effects: - Protein Synthesis - Cell Proliferation - Apoptosis Step7->Step8

Mechanism Explained: this compound is a cell-permeable, potent, and selective inhibitor of MAP kinase-interacting kinase 1 (MNK1) with a reported IC₅₀ of 2.2 μM in cell-free assays [1] [3] [5]. It exhibits no significant activity against several other kinases like p38, JNK1, ERK1/2, PKC, or c-Src-like kinases, making it a selective tool [1] [3] [4]. Its primary cellular effect is the inhibition of MNK1-mediated phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at serine 209, with an IC₅₀ of about 3 μM [1] [3]. This dephosphorylation of eIF4E can lead to a reduction in the translation of specific mRNAs and result in various phenotypic outcomes, such as inhibited protein synthesis, reduced cancer cell proliferation, and potentiation of apoptosis [1] [3] [5].

References

optimizing CGP57380 concentration for apoptosis assays

Author: Smolecule Technical Support Team. Date: February 2026

CGP57380 Working Concentrations for Apoptosis Assays

The table below summarizes concentration data from recent studies for different cancer cell types.

Cell Line / Model Cancer Type Effective Concentration Treatment Duration Key Apoptotic Readouts Citation
A549 & H157 cells Non-Small Cell Lung Cancer (NSCLC) 25 µM 24 hours ↑ Cleaved PARP, ↑ c-caspase-3; ↓ Bcl-2, ↓ Mcl-1 [1]
CNE1 cells (in vitro) Nasopharyngeal Carcinoma (NPC) 40 µM 48 hours Induced apoptosis [2]
CNE1 xenograft mice (in vivo) Nasopharyngeal Carcinoma (NPC) 25 mg/kg (i.p., 3x/week) 3-5 weeks Potentiated radiation-induced apoptosis [2]

Experimental Protocol: Apoptosis Assay with CGP57380

Here is a detailed methodology for assessing CGP57380-induced apoptosis in cell lines, based on the common techniques used in the cited research [1] [3].

  • Cell Seeding and Treatment

    • Seed your chosen cancer cell line (e.g., A549, H157) in appropriate multi-well plates (96-well for viability/apoptosis, 6-well for protein analysis).
    • Allow cells to adhere overnight in a 37°C incubator with 5% CO₂.
    • Prepare a stock solution of CGP57380 in DMSO and dilute it in culture medium to the desired working concentration (e.g., 25-40 µM). Include a vehicle control (DMSO at the same dilution).
    • Treat cells with CGP57380 or vehicle for the optimized duration (e.g., 24-48 hours).
  • Apoptosis Detection via Western Blot This method detects key apoptotic markers and is ideal for confirming the mechanism of cell death.

    • Protein Extraction & Analysis: Prepare whole-cell protein lysates after treatment.
    • Key Antibodies: Probe the lysates with antibodies against:
      • Cleaved PARP and Cleaved Caspase-3: Primary markers of apoptosis execution.
      • Pro-apoptotic proteins like Bax.
      • Anti-apoptotic proteins like Bcl-2 and Mcl-1 (expected to decrease).
  • Apoptosis Detection via Caspase-3/7 Luminescent Assay This is a high-throughput, quantitative method suitable for plate readers [3].

    • Principle: A luminogenic substrate containing the DEVD sequence is cleaved by caspase-3/7, releasing aminoluciferin, which reacts with luciferase to produce light.
    • Protocol:
      • After treatment with CGP57380, equilibrate plate and reagents to room temperature.
      • Add a single Caspase-Glo 3/7 reagent directly to each well.
      • Mix contents gently and incubate at room temperature for 30-60 minutes.
      • Measure the luminescent signal using a plate-reading luminometer. The signal is proportional to caspase activity.

Mechanism of CGP57380-Induced Apoptosis

The diagram below illustrates the signaling pathway through which CGP57380 triggers apoptosis, synthesizing information from the search results [1] [4] [2].

G CGP57380 CGP57380 MNK MNK CGP57380->MNK Inhibits Apoptosis_Activation Apoptosis Activation CGP57380->Apoptosis_Activation Induces eIF4E_phos eIF4E Phosphorylation MNK->eIF4E_phos Phosphorylates Target_mRNA_Translation Oncogenic Protein Synthesis (e.g., Mcl-1, Bcl-2, Cyclin D1) eIF4E_phos->Target_mRNA_Translation Stimulates Apoptosis_Inhibition Apoptosis Inhibition & Cell Survival Target_mRNA_Translation->Apoptosis_Inhibition Apoptosis_Activation->Apoptosis_Inhibition Downregulates

The molecular mechanism can be broken down as follows:

  • Primary Target: CGP57380 is an inhibitor of MNK1 and MNK2 kinases [4] [5].
  • Key Action: It blocks MNK-mediated phosphorylation of the translation initiation factor eIF4E at serine 209 [1] [2].
  • Downstream Consequences:
    • Inhibition of eIF4E phosphorylation disrupts the translation of mRNAs with complex 5' untranslated regions (UTRs), which often encode oncoproteins and anti-apoptotic proteins like Mcl-1 and Bcl-2 [1] [4].
    • The reduction of these critical survival proteins shifts the cellular balance, leading to the activation of executioner caspases (e.g., caspase-3) and the cleavage of cellular substrates like PARP, which are hallmarks of apoptosis [1] [3].

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for preparing CGP57380 stock solution? A1: DMSO is the standard solvent. Prepare a concentrated stock solution (e.g., 10-50 mM) and store it at -20°C. In your final treatment medium, ensure the DMSO concentration is low (typically ≤0.1%) to avoid cytotoxicity [4] [3].

Q2: How can I confirm that CGP57380 is working in my experiment? A2: The most direct way is to measure the level of phosphorylated eIF4E (Ser209) via Western blot. A successful treatment should show a significant reduction in p-eIF4E compared to total eIF4E, without affecting the overall eIF4E level [1] [2].

Q3: My apoptosis readout is weak. What should I optimize? A3:

  • Confirm Cytotoxicity First: Run a cell viability assay (e.g., CCK-8) to ensure your CGP57380 concentration effectively reduces cell numbers.
  • Time-Course Experiment: Apoptosis markers may appear at different times. Analyze cleaved caspase-3 and PARP at multiple time points (e.g., 24, 48, 72 hours).
  • Check Your Model: The effect of CGP57380 can be cell-type specific [5]. Consult literature for your specific cancer model.

References

CGP57380 off-target effects kinase selectivity panel

Author: Smolecule Technical Support Team. Date: February 2026

Known Off-Target Interactions of CGP57380

The table below summarizes key kinases inhibited by CGP57380, based on profiling data. An IC₅₀ value is the concentration of a compound required to inhibit a biological process by half; a lower number indicates greater potency.

Kinase Target Reported IC₅₀ / Effect Experimental Context Citation
MNK1 (Primary Target) 2.2 µM (IC₅₀) In vitro kinase assay [1]
MNK2 1.6 µM (IC₅₀, cellular) Inhibition of eIF4E phosphorylation in HEK293 cells [1]
p38α MAPK Inhibited more potently than MNK1 Selectivity profiling against a panel of 70-80 kinases [2] [3]
CK1δ/ε (Casein Kinase) Inhibited more potently than MNK1 Selectivity profiling against a panel of 70-80 kinases [2]
FLT3 N/A (showed inhibitory effect) Cytotoxicity and growth inhibition in leukemia cell lines (MOLM-13, MV4-11) [1]

Experimental Validation & Troubleshooting

FAQ: How can I confirm if my observed effect is due to MNK inhibition or an off-target?

To confidently attribute your experimental results to MNK inhibition, implement these strategies:

  • Use a Parallel Inhibitor Approach: Do not rely on CGP57380 alone. Include other, structurally distinct MNK inhibitors (e.g., eFT508, BAY1143269, or SEL-201) in your experiments. If multiple inhibitors with different off-target profiles produce the same phenotypic outcome, it strengthens the conclusion that the effect is due to on-target MNK inhibition [4] [3].
  • Employ Genetic Validation: Use siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out MNK1 and/or MNK2 in your cell models. If the phenotype observed with CGP57380 treatment is not replicated with genetic ablation, it strongly suggests the effect is caused by an off-target kinase [5].
  • Monitor a Direct Downstream Biomarker: Use western blot analysis to measure phosphorylation of the direct MNK substrate, eIF4E at Ser209. A reduction in p-eIF4E levels confirms that CGP57380 is engaging its intended target in your cellular system. However, be aware that other pathways can also influence eIF4E activity [6] [4] [1].
FAQ: What is the recommended protocol for kinase selectivity profiling?

For definitive identification of off-target effects, commercial kinase profiling services are the gold standard. The general workflow is as follows:

  • Assay Principle: Profiling typically uses radiometric filter binding assays or competitive binding assays to measure a compound's ability to inhibit a wide panel of purified kinases [5] [7].
  • Key Providers:
    • DiscoverX (KinomeScan): Uses a competitive binding assay with a large panel of over 390 wild-type kinases [5].
    • Reaction Biology Corporation: Offers profiling services for over 340 wild-type kinases using a radiometric (HotSpot) assay [7].
    • MRC Centre for Kinase Profiling: Provides profiling against a panel of over 120 kinases [5].
  • Experimental Design: Submit CGP57380 for testing at a single concentration (e.g., 1 µM or 10 µM) against the panel. The report will show a percent-of-control activity for each kinase, clearly highlighting any off-targets. For a more quantitative result, a multi-dose IC₅₀ determination for the primary and key off-target kinases is recommended [7].
FAQ: How can I visualize the MNK signaling pathway and CGP57380's role?

The diagram below illustrates the position of MNKs in the cellular signaling network and the point of inhibition by CGP57380.

G MNK-eIF4E Signaling Pathway and CGP57380 Inhibition cluster_0 GrowthFactors Growth Factors/ Cellular Stress MAPKs ERK / p38 MAPKs GrowthFactors->MAPKs Activates MNKs MNK1 / MNK2 MAPKs->MNKs Phosphorylates & Activates eIF4E eIF4E (Inactive) MNKs->eIF4E Phosphorylates at Ser209 peIF4E p-eIF4E (Active) Oncogenic Translation eIF4E->peIF4E Activation TargetGenes c-MYC, Cyclin D1, VEGF, Survivin peIF4E->TargetGenes Enhances Translation of Oncogenic mRNAs CGP CGP57380 Inhibitor CGP->MNKs Inhibits OffTarget Known Off-Targets: p38α, CK1δ/ε, FLT3 CGP->OffTarget

Key Technical Recommendations

  • Interpret Historical Data with Caution: If your research involves data generated using CGP57380, it is crucial to re-evaluate the conclusions in light of its known promiscuity. Effects previously attributed to MNK inhibition may in fact be driven by off-target kinases like p38 or CK1 [2] [5].
  • Consider Next-Generation Inhibitors: For new experiments, consider using newer, more selective MNK inhibitors that have been developed to overcome the limitations of CGP57380, such as eFT508 (tomivosertib) [4] [3].
  • Profile Key Analogs: If you are a medicinal chemist optimizing MNK inhibitors, leveraging commercial kinase profiling services is essential for making informed decisions about selectivity during the optimization cycle [7].

References

CGP57380 stability storage conditions +4°C

Author: Smolecule Technical Support Team. Date: February 2026

CGP57380 Storage & Solubility Overview

Aspect Specification Source / Context
Short-term Storage Room temperature (for up to one month) [1]
Long-term Storage -20°C (as a powder); -80°C (in DMSO solution) [1] [2]
Recommended Stock Solvent DMSO [1] [2]
Solubility in DMSO ≥ 100 mg/mL (approximately 409 mM) [2]
Solubility in Water Insoluble [1]
Solubility in Ethanol Insoluble [1]

Frequently Asked Questions

Q1: Can CGP57380 be shipped and stored at room temperature? Yes, according to the manufacturer Selleck Chemicals, the powdered product can be shipped at room temperature. Their stability tests indicate that the powder can remain at room temperature for up to one month without loss of biological activity [1]. For long-term storage, keep the powder at -20°C [2].

Q2: How should I prepare and store stock solutions of CGP57380?

  • Solvent: Use DMSO to prepare your stock solutions.
  • Concentration: A typical stock concentration is 10 mM to 100 mM [1] [2].
  • Preparation: The compound may require warming in a 50ºC water bath to dissolve completely in DMSO [1].
  • Storage: Aliquot the stock solution and store it at -80°C to preserve stability over time. Avoid repeated freeze-thaw cycles [2].

Q3: My cell viability is not decreasing as expected with CGP57380 treatment. What could be wrong?

  • Check Solubility: Ensure the compound is fully dissolved in DMSO. If added to aqueous buffers, it may precipitate out, reducing the effective concentration.
  • Verify Concentration: The inhibitory effect is concentration-dependent. Consult literature for effective doses in your specific cell line. For example, studies in T-ALL cells used 4-16 µM [3], while antiproliferative effects in other lines like MV4-11 and MOLM-13 were observed at GI50 values around 5-9 µM [2].
  • Confirm Target Engagement: Use western blotting to check if the treatment successfully reduces phosphorylation of the direct downstream target, eIF4E, at Ser209 [1] [3].

Q4: Are there known off-target effects of CGP57380 I should consider in my experimental design? Yes. While CGP57380 is a selective MNK1 inhibitor, a study noted it can have off-target effects. It has been found to inhibit other kinases, including MKK1 and RSK (via S6K and 4E-BP1 phosphorylation), and can affect polysome assembly independently of MNK signaling [4]. For critical experiments, you may consider using a more specific MNK inhibitor (like MNK-i1) for comparison or validating key findings with genetic approaches (e.g., MNK knockdown) [4].

Experimental Protocol: Inhibiting MNK-eIF4E Signaling

The diagram below illustrates the signaling pathway and mechanism of action for CGP57380, which you can use as a reference for your experiments.

fantasy cluster_external External Signals cluster_pathway MAPK Signaling Pathway cluster_inhibition MNK-eIF4E Axis & Inhibition cluster_outcome Biological Outcomes Mitogens Mitogens ERK ERK Mitogens->ERK Stress Stress p38 p38 Stress->p38 MNK MNK ERK->MNK p38->MNK eIF4E eIF4E MNK->eIF4E Phosphorylates P_eIF4E P_eIF4E eIF4E->P_eIF4E Ser209 Oncogenic mRNA\nTranslation Oncogenic mRNA Translation P_eIF4E->Oncogenic mRNA\nTranslation CGP CGP57380 CGP->MNK Inhibits IC₅₀ = 2.2 µM Cell Proliferation\n& Survival Cell Proliferation & Survival Oncogenic mRNA\nTranslation->Cell Proliferation\n& Survival

A standard protocol for using CGP57380 to inhibit the MNK-eIF4E axis in cell-based assays is as follows [3]:

  • Stock Solution Preparation: Prepare a 10-100 mM stock solution of CGP57380 in DMSO. Aliquot and store at -80°C.
  • Cell Treatment:
    • Culture your cells (e.g., Jurkat, HEK293) in appropriate medium.
    • Dilute the stock solution directly into the cell culture medium to achieve the desired working concentration (typically in the range of 2-50 µM). Ensure the final concentration of DMSO does not exceed 0.1%, and use a vehicle control with the same amount of DMSO.
    • Incubation times can vary from 24 to 48 hours, depending on the experimental endpoint.
  • Validation of Inhibition (Western Blot):
    • Lyse Cells: After treatment, harvest and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Perform Western Blot: Analyze the lysates by SDS-PAGE and western blotting.
    • Probe for Key Proteins:
      • Primary Antibodies: Use antibodies against phospho-eIF4E (Ser209) to confirm inhibition. Also probe for total eIF4E as a loading control. To assess downstream effects, antibodies against c-Myc and Survivin can be used, as their expression is translationally regulated by this pathway [3].
    • Expected Result: Successful inhibition by CGP57380 will show a significant decrease in phospho-eIF4E (Ser209) levels compared to the vehicle control, without affecting total eIF4E levels.

Key Technical Takeaways

To ensure experimental success with CGP57380, remember these three points:

  • Storage is Key: For long-term stability, store the powder at -20°C and stock solutions at -80°C. Avoid repeated freeze-thaw cycles.
  • Solubility Matters: The compound is only soluble in DMSO. Warming to 50°C might be necessary for complete dissolution.
  • Validate Your Setup: Always confirm that your treatment is working by checking the dephosphorylation of eIF4E (Ser209) via western blot.

References

overcoming CGP57380 low potency newer Mnk inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The Quest for More Potent MNK Inhibitors

The following table summarizes the primary limitations of CGP57380 and the key strategies being employed to develop superior inhibitors.

Challenge with CGP57380 Development Strategy Representative Novel Inhibitors / Scaffolds Key Advantages / Features
Low micromolar potency (IC₅₀ ~2.2 μM for MNK1) [1] [2] [3] Develop compounds with nanomolar potency Compounds from ether-containing series [4] High MNK1/2 selectivity; good pharmacokinetic properties; reduces leukemia cell viability
Lack of selectivity (inhibits other kinases) [5] [6] Create highly selective chemical scaffolds eFT508 [7]; Pyrazolo[3,4-b]pyridin-3-amine core (e.g., 6b) [5] High selectivity; rescues disease deficits in vivo (eFT508); novel binding mode (compound 6b)
ATP-competitive binding leading to paradoxical kinase priming [5] Target inactive kinase conformations (Type II inhibitors) 4,6-Diaryl-pyrazolo[3,4-b]pyridin-3-amine (e.g., EB1) [5] Binds inactive MNK1; interacts with unique DFD motif; avoids paradoxical activation

A central goal is to move away from the ATP-competitive binding mode used by CGP57380 and most early inhibitors. Research indicates that ATP-competitive inhibitors can trap MNK in a "pseudo-active state," leading to unintended signaling effects [5]. Novel scaffolds, like the 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine core, are designed to bind the inactive conformation of MNK1. This interaction with a unique DFD motif in the kinase represents a novel mode of action that appears superior to CGP57380's mechanism [5].

Experimental Protocols for MNK Inhibition Studies

For researchers evaluating new MNK inhibitors, here are standard methodologies derived from recent studies.

In Vitro Kinase Activity Assay
  • Purpose: To biochemically determine the half-maximal inhibitory concentration (IC₅₀) of a compound against MNK1 and MNK2.
  • Typical Protocol: Use a radiometric protein kinase assay (e.g., 33PanQinase Activity Assay). The assay measures the incorporation of radioactive phosphate from [γ-³³P]-ATP into a substrate [5] [6].
  • Key Steps:
    • Incubate recombinant MNK1 or MNK2 with the test compound and [γ-³³P]-ATP.
    • Quantify the radioactive signal to determine the remaining kinase activity.
    • Use nonlinear regression analysis to calculate the IC₅₀ value from dose-response curves.
Cell-Based Target Engagement Assay
  • Purpose: To confirm that the inhibitor effectively blocks the MNK pathway in a cellular context.
  • Readout: Measure phosphorylation of the primary downstream substrate, eIF4E at Ser209, via western blot. This phosphorylation is uniquely carried out by MNK kinases, making it a direct indicator of their activity [8] [5].
  • Typical Protocol:
    • Treat relevant cancer cell lines (e.g., MDA-MB-231, Jurkat, MV4-11) with a range of inhibitor concentrations for a set time (e.g., 24 hours) [8] [5] [9].
    • Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane.
    • Probe the membrane with antibodies against phospho-eIF4E (Ser209) and total eIF4E (for loading control).
    • A dose-dependent decrease in p-eIF4E signal confirms on-target engagement.

MNK Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the position of MNK in the cellular signaling network and the points of intervention for different inhibitor types.

mnk_pathway MAPK MAPK Pathways (ERK, p38) MNK MNK1/2 MAPK->MNK Activates eIF4E eIF4E MNK->eIF4E Phosphorylates eIF4E_phos p-eIF4E (Ser209) eIF4E->eIF4E_phos Oncogenesis Oncogenic Translation & Tumorigenesis eIF4E_phos->Oncogenesis Promotes Type_I Type I Inhibitors (e.g., CGP57380, eFT508) ATP-competitive Type_I->MNK Binds active form Type_II Novel Scaffolds (e.g., EB1) Binds inactive MNK Type_II->MNK Binds inactive form

Research Recommendations and Future Directions

  • Focus on Selective Scaffolds: Prioritize new chemical series like the pyrazolo[3,4-b]pyridin-3-amine core or the recently disclosed ether-containing compounds. These are designed from the outset for high potency and selectivity, moving beyond the limitations of CGP57380's scaffold [5] [4].
  • Explore Dual MNK1/MNK2 Inhibition: Much biology remains to be disentangled. The availability of potent and selective tools will be crucial for determining whether inhibiting one or both isoforms is the most effective therapeutic strategy [6].
  • Investigate Rational Combinations: Preclinical data suggests that combining MNK inhibitors with other targeted therapies can overcome resistance. A prominent example is the synergy observed between the MNK inhibitor CGP57380 and the mTORC1 inhibitor everolimus in T-cell acute lymphoblastic leukemia (T-ALL) [8].

References

FAQ: Understanding Paradoxical Activation with Kinase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

  • What is paradoxical kinase activation? Paradoxical activation (PA) occurs when a kinase inhibitor drug, under certain conditions, unexpectedly increases the signaling activity of its target kinase pathway rather than suppressing it. This is a well-documented phenomenon for several kinase inhibitors, most notably RAF inhibitors [1] [2] [3].

  • Does CGP57380 cause paradoxical activation of MNK1? Current evidence does not strongly indicate that CGP57380 causes paradoxical activation of MNK1. Its primary documented effect is the inhibition of MNK1 activity and the subsequent reduction of eIF4E phosphorylation [4] [5] [6]. However, research on newer MNK inhibitors suggests that the binding mode of the drug is critical. One study notes that ATP-competitive inhibitors (which typically lock the kinase in an active-like state) can induce a "paradoxical kinase priming" [7]. A newly developed inhibitor, EB1, was designed to bind the inactive conformation of MNK1, thereby avoiding this priming effect and representing a potential solution [7].

  • What should I do if I observe unexpected pathway activation in my experiments? If you observe increased signaling output upon inhibitor application, consider these troubleshooting steps:

    • Verify the Binding Mode: Investigate whether your inhibitor is ATP-competitive. If so, it might be predisposed to causing priming or paradoxical effects [7].
    • Check for Feedback Loops: Test for known resistance mechanisms. For example, mTOR inhibitors like everolimus can trigger a feedback loop that activates MNK/eIF4E signaling, which is not PA of mTOR itself but a downstream compensatory effect [4] [6].
    • Consider a Next-Generation Inhibitor: If available, use an inhibitor with a different mechanism of action (e.g., one that binds the inactive kinase conformation) to see if the paradoxical effect is abolished [7].

Experimental Guide: Investigating MNK/eIF4E Signaling

The following workflow and protocol are based on established methodologies used to study the effects of CGP57380 and related compounds in cancer cell models [4] [6] [8].

G Start Start Experiment CellCulture Cell Culture and Plating Start->CellCulture DrugTreatment Drug Treatment (see Table below) CellCulture->DrugTreatment Viability Cell Viability Assay (MTT/CCK-8) DrugTreatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) DrugTreatment->Apoptosis ProteinAnalysis Protein Extraction and Western Blot DrugTreatment->ProteinAnalysis DataAnalysis Data Analysis Viability->DataAnalysis Apoptosis->DataAnalysis ProteinAnalysis->DataAnalysis

Detailed Protocol: Assessing CGP57380 Efficacy and Combination Effects

1. Cell Culture and Reagents

  • Cell Lines: Human T-ALL lines (Jurkat, CEM, Molt-4) or NSCLC lines (A549, H157) are commonly used [4] [8].
  • Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum at 37°C with 5% CO₂.
  • Key Reagents:
    • CGP57380: Dissolve in DMSO to create a stock solution (e.g., 10-100 mM). Store at -20°C [4] [5].
    • mTOR inhibitor (e.g., Everolimus/RAD001): For combination studies [4] [6].
    • Antibodies for Western Blot: Phospho-eIF4E (Ser209), total eIF4E, Phospho-MNK1 (Thr197/202), Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., β-Actin) [4] [8].

2. Drug Treatment Treat cells for 24-48 hours using the concentrations below as a starting point for dose-response and combination studies.

Table 1: Example Drug Treatment Concentrations for Experimental Setup

Drug Typical Working Concentration Solvent Key Readouts
CGP57380 (alone) 2 - 50 µM [5] [8] DMSO ↓p-eIF4E, ↓cell viability
Everolimus (alone) 1 - 100 nM [4] DMSO ↓p-p70S6K (mTOR inhibition), ↑p-eIF4E (feedback)
CGP57380 + Everolimus e.g., 16 µM + 100 nM [4] DMSO Abrogation of Everolimus-induced p-eIF4E, synergistic cell death

3. Key Assays and Methodologies

  • Western Blot Analysis:
    • Purpose: To confirm target engagement (reduction of p-eIF4E and p-MNK1) and investigate apoptosis (cleavage of Caspase-3 and PARP) [4] [6].
    • Procedure: Resolve total cell lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
  • Cell Viability Assay (MTT or CCK-8):
    • Purpose: To measure the inhibitory effect on cell proliferation [4].
    • Procedure: Seed cells in 96-well plates, treat with drugs for 24-72 hours, add MTT/CCK-8 reagent, and measure absorbance at 570 nm.
  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):
    • Purpose: To quantify programmed cell death [6] [8].
    • Procedure: Harvest drug-treated cells, stain with Annexin V-FITC and PI, and analyze using flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Solutions and Alternative Strategies

The signaling diagram below illustrates the mechanistic basis for a successful combination strategy that overcomes feedback activation, rather than direct paradoxical activation.

G mTORi mTOR Inhibitor (e.g., Everolimus) p_eIF4E p-eIF4E (Ser209) mTORi->p_eIF4E Induces via feedback loop MNKi MNK Inhibitor (e.g., CGP57380) MNKi->p_eIF4E Directly inhibits Survival Pro-survival Proteins (c-Myc, Survivin) p_eIF4E->Survival Promotes translation Apoptosis Apoptosis Survival->Apoptosis Inhibits

  • Strategy 1: Rational Drug Combinations The most validated solution is to use CGP57380 in combination with other targeted drugs. As shown in the diagram, while mTOR inhibitors alone can trigger a pro-survival feedback loop (increased p-eIF4E), adding CGP57380 blocks this escape route, leading to synergistic cell death in T-ALL and NSCLC models [4] [6]. This approach "abrogates resistance" rather than countering a direct paradoxical effect.

  • Strategy 2: Utilize Next-Generation Inhibitors For studies where the specific binding mode is critical, consider inhibitors like EB1. This compound was rationally designed to bind the inactive conformation of MNK1, which avoids the "paradoxical kinase priming" associated with some ATP-competitive inhibitors and may represent a superior mechanism of action [7].

References

CGP57380 cell viability assay optimization MTT

Author: Smolecule Technical Support Team. Date: February 2026

MTT Assay Protocol for CGP57380

This standard protocol is adapted from general MTT guidelines and specific cell viability studies for cancer research [1].

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Filter sterilize and store at -20°C in aliquots for up to six months. Prepare the MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol) for dissolving the formazan crystals [1].
  • Cell Seeding and Treatment: Seed cells in a 96-well plate at an optimized density. A density of 2,000 cells per well has been shown to provide consistent, linear results across multiple cancer cell lines (e.g., HepG2, MCF-7, HT29) and time points (24, 48, 72 hours) [2]. Incubate with your CGP57380 dosing regimen.
  • MTT Incubation: After CGP57380 treatment, carefully discard the media. Add 50 µL of serum-free media and 50 µL of the prepared MTT solution to each well. Incubate the plate at 37°C for 3 hours [1].
  • Solubilization: Add 150 µL of MTT solvent to each well. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Pipetting the liquid may be required if crystals are not fully dissolved [1].
  • Absorbance Measurement: Read the absorbance at 570-590 nm, using 630 nm as a reference wavelength to correct for background. Read the plate within one hour of solubilization [1].

Key Parameters for Optimization with CGP57380

Successful MTT assays with kinase inhibitors like CGP57380 require careful optimization of several parameters. The table below summarizes critical factors and recommendations based on current research.

Parameter Recommendation Rationale & Context
Cell Seeding Density 2,000 cells/well is a robust starting point [2]. Prevents signal saturation & nutrient depletion; validated in HepG2, MCF-7, and HT29 lines over 72h.
Solvent (Vehicle) Control Keep DMSO concentration ≤ 0.3125% (v/v) [2]. Higher DMSO concentrations show cell line-specific cytotoxicity (e.g., toxic to MCF-7 at 0.3125%).
Assay Linearity Use short-term exposures (e.g., 72h or less) and model exponential growth [3]. IC50 is time-dependent; effective growth rate provides a more stable measure of drug effect [3].
Cell Line Variability Always pre-validate for specific cell line used. CGP57380 sensitivity varies (e.g., Gl50 of 5µM in STS cells [4]); solvent toxicity is cell line-dependent [2].

Troubleshooting FAQs

Here are solutions to common problems encountered when running an MTT assay for CGP57380.

  • What should I do if I get high background noise?

    • Cause: Interference from serum or phenol red in the culture medium [1].
    • Solution: Always use serum-free media during the MTT incubation step. Set up background control wells containing 50 µL MTT reagent and 50 µL cell culture media (without cells) to subtract this background [1].
  • Why is the formazan signal low or inconsistent?

    • Cause 1: The MTT reagent or solvent was ice-cold, reducing enzymatic activity [1].
    • Solution: Ensure all reagents are warmed to room temperature before use.
    • Cause 2: Incorrect cell seeding density [2] [1].
    • Solution: Create a standard curve with known cell numbers to determine the optimal seeding density for your specific cell line to ensure the signal is within a detectable and linear range.
  • My CGP57380 IC50 values are not reproducible between experiments. What could be wrong?

    • Cause 1: Minor variations in cell density or seeding technique can significantly impact the measured IC50, as it is highly sensitive to cell growth conditions [3].
    • Solution: Standardize cell culture and seeding protocols meticulously. Consider using the effective growth rate method instead of a single time-point viability percentage, as it can provide a more robust and time-independent measure of drug effect [3].
    • Cause 2: The cytotoxic effect of the DMSO vehicle is not properly accounted for [2].
    • Solution: Include a vehicle control with the same DMSO concentration as your highest CGP57380 dose. The ISO 10993-5:2009 standard states that a reduction in cell viability of more than 30% compared to the control is considered cytotoxic; use this threshold to ensure your vehicle is not causing significant effects [2].

Experimental Workflow & Mechanism of Action

To visualize the entire process and the biological target of CGP57380, the following diagrams outline the experimental workflow and its mechanism of action.

G CGP57380 MTT Assay Workflow Start Plan Experiment Seed Seed Cells at Optimized Density Start->Seed Treat Treat with CGP57380 (DMSO Control) Seed->Treat Incubate Incubate with MTT (3 hours, 37°C) Treat->Incubate Solubilize Solubilize Formazan (15 min shaking) Incubate->Solubilize Read Read Absorbance (570/590 nm) Solubilize->Read Analyze Analyze Data (Apply 30% Viability Threshold) Read->Analyze End Interpret Results Analyze->End

G CGP57380 Mechanism of Action ERK_p38 ERK/p38 MAPK Activation MNK1_MNK2 MNK1/MNK2 Activation ERK_p38->MNK1_MNK2 eIF4E eIF4E Phosphorylation (at Ser209) MNK1_MNK2->eIF4E OncogenicTranslation Oncogenic Protein Synthesis (e.g., c-MYC, Mcl-1) eIF4E->OncogenicTranslation CancerPhenotype Cancer Cell Survival & Proliferation OncogenicTranslation->CancerPhenotype CGP57380 CGP57380 (MNK Inhibitor) CGP57380->MNK1_MNK2  Inhibits

References

CGP57380 IC50 variability cell type differences

Author: Smolecule Technical Support Team. Date: February 2026

Summary of CGP57380 IC50 and Activity Data

The core inhibitory activity and observed cellular effects of CGP57380 across different experimental settings are summarized below.

Table 1: Biochemical and Cellular Inhibition

Assay Type Target / Process Reported IC50 / Value Context / Cell Line Citation
Biochemical Kinase Assay MNK1 2.2 μM Cell-free assay [1] [2] [3]
Cellular Assay eIF4E Phosphorylation ~3.0 μM HEK293 cells [1] [2] [3]
Cellular Assay eIF4E Phosphorylation (MNK1) 870 nM HEK293 cells [2]
Cellular Assay eIF4E Phosphorylation (MNK2) 1600 nM HEK293 cells [2]

Table 2: Cellular Potency (Growth Inhibition/GI₅₀) in Various Cell Lines

Cell Line Cancer Type GI₅₀ / IC₅₀ Assay & Duration Citation
MV4-11 Acute Myeloid Leukemia 4.88 - 6.89 μM Resazurin assay (72 hrs) [2] [3]
MOLM-13 Acute Myeloid Leukemia 8.24 - 9.88 μM MTT/Resazurin (72-96 hrs) [2]
HL-60 Acute Myeloid Leukemia 7.26 μM Trypan blue (72 hrs) [2]
HCT-116 Colorectal Carcinoma 10.21 μM MTT assay (96 hrs) [2]
THP-1 Acute Monocytic Leukemia 11.68 μM MTT assay (96 hrs) [2]
K562 Chronic Myeloid Leukemia 28.84 μM Trypan blue (72 hrs) [2]

Key Experimental Protocols

Here are methodologies for key experiments from the literature that you can adapt for your work with CGP57380.

Measuring Inhibition of eIF4E Phosphorylation (Western Blot)

This protocol is used to confirm target engagement in cells.

  • Cell Pre-treatment: Seed cells (e.g., HEK293, cancer cell lines) and allow them to adhere. Pre-treat with CGP57380 at varying concentrations (e.g., 0-50 μM) for a set time (e.g., 2-24 hours) [2].
  • Cell Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using the BCA method.
  • Western Blotting:
    • Separate equal amounts of protein by SDS-PAGE (8-12% gels).
    • Transfer to a PVDF membrane.
    • Block membrane with 5% non-fat milk or BSA.
    • Incubate with primary antibodies against phospho-eIF4E (Ser209) and total eIF4E (for normalization) overnight at 4°C [4] [2] [5].
    • Incubate with HRP-conjugated secondary antibody.
    • Detect signals using chemiluminescence. The reduction in p-eIF4E signal intensity indicates MNK inhibition.
Cell Viability and Proliferation Assay (MTT/Resazurin)

This common protocol determines the anti-proliferative effects of CGP57380.

  • Cell Seeding: Plate cells in 96-well plates at a density of 1x10⁵ cells/mL [4].
  • Compound Treatment: Treat cells with a concentration range of CGP57380 (e.g., 0-100 μM) for 24-96 hours.
  • Viability Measurement:
    • MTT Assay: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours. Replace medium with DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm [4].
    • Resazurin Assay: Add resazurin solution to the culture medium and incubate for 1-4 hours. Measure the fluorescence of the reduced product (resorufin) [2].
  • Data Analysis: Calculate % viability relative to the DMSO-treated control. Use non-linear regression to determine the half-maximal growth inhibitory concentration (GI₅₀) or IC₅₀.
In Vivo Efficacy Study

This outlines a typical in vivo dosing regimen for CGP57380 in mouse models.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice) with subcutaneously or systemically implanted tumor cells [5].
  • Dosing Formulation: Prepare a solution for intraperitoneal (i.p.) injection. One validated formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [3]. Sonication may be required to clarify the solution.
  • Dosing Regimen: A common effective dose reported is 25-40 mg/kg, administered via i.p. injection three times per week [2] [5].
  • Endpoint Analysis: Monitor tumor volume over time. At the end of the study, analyze excised tumors for weight, and perform IHC or Western blotting to assess biomarkers like p-eIF4E and β-catenin [5].

Troubleshooting Common Experimental Issues

Below are answers to frequently asked questions regarding CGP57380 experimentation.

FAQ 1: Why do my measured IC50 values in cellular assays differ from the published biochemical IC50 of 2.2 μM? This is expected and common. The biochemical IC50 (2.2 μM) measures direct binding to the purified MNK1 kinase in a cell-free system [1]. Cellular potency (GI₅₀), which is often in the 5-30 μM range, is influenced by additional factors including:

  • Cell Permeability: The ability of CGP57380 to enter the cell.
  • Cellular Efflux: Export of the compound by efflux transporters like P-gp [6].
  • Cellular Context: Variations in the expression levels of MNK1/2, the presence of alternative signaling pathways, and the reliance of the cell on the MNK/eIF4E axis for survival [7].

FAQ 2: How can I confirm that CGP57380 is working in my experiment? Always include a pharmacodynamic biomarker readout. The most direct and recommended method is to measure the phosphorylation of the downstream target, eIF4E, at Ser209 using Western blot analysis [4] [2] [5]. A dose-dependent decrease in p-eIF4E levels confirms successful on-target engagement, even if the phenotypic effects on viability are minimal.

FAQ 3: My cellular viability assay shows no effect. What could be wrong?

  • Check Solubility and Stock Solution: CGP57380 is typically dissolved in DMSO. Ensure your stock solution is fresh and the final DMSO concentration in cell culture does not exceed 0.1-0.5% (v/v). A maximum solubility of ~45 mg/mL (184 mM) in DMSO is reported [2].
  • Consider Cell Type Specificity: The efficacy of CGP57380 is highly cell-type dependent. Some cancer lineages are "addicted" to the MNK/eIF4E pathway, while others are not. Refer to Table 2 for sensitive and resistant cell lines.
  • Extend Treatment Time: The anti-proliferative effects may require longer exposure (72-96 hours) to become apparent, as the compound affects protein synthesis of key oncoproteins like c-Myc and Mcl-1 [4] [2].

FAQ 4: Are there known off-target effects I should be aware of? While CGP57380 is described as selective for MNK1 over kinases like p38, JNK, ERK, PKC, and Src at its working concentrations [1] [2], one study notes that it does inhibit other kinases at low micromolar concentrations [7]. For critical studies, it is important to use it alongside proper controls, such as genetic knockdown of MNK1/2, to validate that observed phenotypes are indeed on-target.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the primary signaling pathway targeted by CGP57380 and a generalized workflow for testing it in experiments, integrating the protocols described above.

G cluster_pathway MNK/eIF4E Signaling Pathway & CGP57380 Inhibition cluster_workflow General Experimental Workflow MAPK MAPK Signaling (ERK, p38) MNK MNK1/2 MAPK->MNK eIF4E_p p-eIF4E (Ser209) (Active) MNK->eIF4E_p Phosphorylates eIF4E eIF4E (Inactive) eIF4E_p->eIF4E CGP57380 Dephosphorylation Translation Oncogenic Protein Translation (c-Myc, Cyclin D1, Mcl-1) eIF4E_p->Translation Phenotype Cancer Phenotypes: Proliferation, Survival Translation->Phenotype CGP CGP57380 CGP->MNK Inhibits Start 1. Define Hypothesis A 2. Cell Treatment with CGP57380 Start->A B 3a. Target Engagement (Western Blot for p-eIF4E) A->B C 3b. Phenotypic Assay (MTT, Apoptosis, Migration) A->C D 4. Data Analysis (IC50, GI50) B->D C->D

References

CGP57380 vs eFT508 selectivity and efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Side-by-Side Comparison of CGP57380 and eFT508

The table below summarizes the key characteristics of both inhibitors based on current research.

Feature CGP57380 eFT508 (Tomivosertib)
Primary Target MNK1 and MNK2 [1] [2] [3] MNK1 and MNK2 [4]
Reported Potency (IC₅₀) Low micromolar range (e.g., 4-16 μM in cell-based studies) [1] 1-2 nM (enzymatic assays); 2-16 nM (cellular IC₅₀ for p-eIF4E) [4]
Selectivity Low; inhibits several other protein kinases with similar or greater potency [5] [6] Highly selective [4]
Mechanism of Action ATP-competitive (Type I inhibitor) [5] Reversible, ATP-competitive [4]
Key Experimental Readouts Reduction in p-eIF4E (Ser209), p-MNK1; downregulation of c-Myc, survivin; induction of apoptosis [1] [3] Reduction in p-eIF4E (Ser209); decreased production of pro-inflammatory cytokines (e.g., TNFα, IL-6) [4]
Clinical Development Status Preclinical research tool Phase Ib/II clinical trials for cancer (e.g., metastatic breast cancer) [7]

Detailed Experimental Data and Protocols

To help you interpret the data, here is a deeper dive into the experimental findings and methodologies commonly reported in the literature.

Efficacy and Functional Outcomes
  • CGP57380 in Hematological Cancers: In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, CGP57380 (4-16 μM) dose-dependently suppressed phospho-MNK1 and phospho-eIF4E levels. This led to the downregulation of downstream oncoproteins like c-Myc and survivin, contributing to inhibited cell growth [1].
  • CGP57380 in Solid Tumors: In nasopharyngeal carcinoma (NPC) models, CGP57380 (25 mg/kg in vivo) suppressed cancer proliferation, migration, and invasion. A key finding was its ability to inhibit β-catenin nuclear translocation, a process crucial for cancer progression [2].
  • eFT508 in Hematological Cancers: In Diffuse Large B-Cell Lymphoma (DLBCL) cell lines, eFT508 demonstrated potent anti-proliferative activity. Beyond inhibiting eIF4E phosphorylation, it significantly reduced the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-10. This effect was linked to a decrease in the stability of the corresponding mRNAs [4].
Key Experimental Methodologies

The following workflow visualizes a standard cellular protocol for evaluating MNK inhibitor efficacy:

G 1. Cell Treatment\nwith Inhibitor 1. Cell Treatment with Inhibitor 2. Protein Lysate\nCollection 2. Protein Lysate Collection 1. Cell Treatment\nwith Inhibitor->2. Protein Lysate\nCollection 4. Functional/Phenotypic Assays 4. Functional/Phenotypic Assays 1. Cell Treatment\nwith Inhibitor->4. Functional/Phenotypic Assays 3. Western Blot Analysis 3. Western Blot Analysis 2. Protein Lysate\nCollection->3. Western Blot Analysis Primary Output:\n↓p-eIF4E (Ser209) Primary Output: ↓p-eIF4E (Ser209) 3. Western Blot Analysis->Primary Output:\n↓p-eIF4E (Ser209) Primary Output:\n↓p-MNK1 Primary Output: ↓p-MNK1 3. Western Blot Analysis->Primary Output:\n↓p-MNK1 Viability Assays\n(MTT/CCK-8) Viability Assays (MTT/CCK-8) 4. Functional/Phenotypic Assays->Viability Assays\n(MTT/CCK-8) Apoptosis Assays\n(Annexin V/PI) Apoptosis Assays (Annexin V/PI) 4. Functional/Phenotypic Assays->Apoptosis Assays\n(Annexin V/PI) Migration/Invasion Assays\n(Transwell) Migration/Invasion Assays (Transwell) 4. Functional/Phenotypic Assays->Migration/Invasion Assays\n(Transwell) qPCR/ELISA qPCR/ELISA 4. Functional/Phenotypic Assays->qPCR/ELISA Readout: IC50 Readout: IC50 Viability Assays\n(MTT/CCK-8)->Readout: IC50 Readout: % Apoptosis Readout: % Apoptosis Apoptosis Assays\n(Annexin V/PI)->Readout: % Apoptosis Readout: Cell Count Readout: Cell Count Migration/Invasion Assays\n(Transwell)->Readout: Cell Count Readout: Cytokine mRNA/Protein Readout: Cytokine mRNA/Protein qPCR/ELISA->Readout: Cytokine mRNA/Protein

Abbreviations: p-eIF4E (phosphorylated eIF4E); MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide); CCK-8 (Cell Counting Kit-8); PI (Propidium Iodide); qPCR (quantitative Polymerase Chain Reaction); ELISA (Enzyme-Linked Immunosorbent Assay).

Interpretation and Research Implications

  • Selectivity is the Key Differentiator: The most significant difference lies in selectivity. CGP57380 is a promiscuous kinase inhibitor, making it difficult to attribute observed effects solely to MNK inhibition [5] [6]. In contrast, eFT508 is a highly selective tool, providing greater confidence that its phenotypic effects are due to on-target MNK inhibition [4].
  • eFT508 Offers Superior Potency: eFT508 is consistently reported to be active in the nanomolar range, both in enzymatic and cellular assays. CGP57380, however, is typically used in the micromolar range, which may increase the risk of off-target effects in experimental settings [1] [4].
  • Clinical Translation: As of the latest data, CGP57380 remains a preclinical research tool. eFT508 has advanced to clinical trials, demonstrating a measurable pharmacodynamic response (reduction of p-eIF4E in patient tumors) and a manageable safety profile in early-phase studies [7].

References

Efficacy Comparison of CGP57380 in NSCLC vs. T-ALL

Author: Smolecule Technical Support Team. Date: February 2026

Feature Non-Small Cell Lung Cancer (NSCLC) T-Cell Acute Lymphoblastic Leukemia (T-ALL)
Primary Combination Partner mTOR inhibitors (e.g., RAD001/everolimus) [1] mTOR inhibitors (e.g., everolimus) [2]
Key Molecular Mechanism Blocks mTOR inhibitor-induced eIF4E phosphorylation and Akt activation; induces mitochondrial apoptosis [1] Reverses mTOR inhibitor-induced eIF4E phosphorylation; reduces pro-survival proteins (c-Myc, survivin) [2]
Synergistic Effect Yes: synergistic antitumor efficacy in vitro and in vivo [1] Yes: synergistic growth inhibitory effect in vitro [2]
Impact on Apoptosis Induces apoptosis via intrinsic mitochondrial pathway [1] [3] Increases apoptosis; mechanism not fully detailed [2]
Key Downstream Effects ↓ Proliferation, ↓ colony formation, ↓ migration, ↑ apoptosis [4] [1] ↓ Cell viability, ↓ pro-survival proteins (c-Myc, survivin) [2]
Experimental Evidence In vitro cell lines, in vivo xenograft models, patient tissue microarrays [4] [1] [3] In vitro cell line studies (Jurkat, CEM, Molt-4) [2]

Detailed Mechanisms and Experimental Protocols

The efficacy of CGP57380 in both cancers is closely tied to its role in overcoming resistance to mTOR inhibitors. The following diagram illustrates the core mechanism of this synergistic action.

G cluster_0 Problem: Resistance Mechanism cluster_1 Solution: Combination Therapy mTOR_Inhibitor mTOR Inhibitor (RAD001/Everolimus) MNK_Activation MNK Activation mTOR_Inhibitor->MNK_Activation eIF4E_Phospho eIF4E Phosphorylation (S209) MNK_Activation->eIF4E_Phospho Therapy_Resistance Therapy Resistance (Cell Survival, Proliferation) eIF4E_Phospho->Therapy_Resistance CGP57380 CGP57380 (MNK Inhibitor) Block Blocks Feedback CGP57380->Block Synergy Synergistic Effect (Enhanced Apoptosis, Growth Inhibition) Block->Synergy

The synergistic mechanism involves specific experimental approaches to validate efficacy:

  • Key Assays for Validating Efficacy:
    • Western Blot Analysis: Used to detect changes in key protein levels, confirming that CGP57380 reduces phosphorylation of eIF4E (S209) and MNK1, and alters expression of apoptosis-related proteins like Mcl-1 and cleaved-PARP [4] [1] [2].
    • Cell Viability Assays (MTT/CCK-8): Determine the half-maximal inhibitory concentration (IC50) of drugs alone and in combination to demonstrate synergistic growth inhibition [2].
    • Apoptosis Assays (Annexin V/PI Staining): Quantify the percentage of cells undergoing apoptosis after combination treatment, showing enhancement over single-agent therapy [1] [2].
    • Colony Formation Assay: Assesses long-term cell proliferative capacity, with combination treatment significantly reducing colony formation in NSCLC cells [4] [1].

Research Implications and Future Directions

The experimental data suggests that CGP57380 is not typically a stand-alone treatment but a combination partner to enhance the efficacy of mTOR inhibitors and counter resistance.

  • For NSCLC Research: The combination strategy is well-supported by in vivo data [1]. Recent findings also show that CGP57380 can upregulate the tumor-suppressive miR-150-3p, revealing a novel miRNA-mediated mechanism and enhancing response to immunotherapy and chemotherapy [4].
  • For T-ALL Research: Evidence remains at the in vitro stage [2]. Further in vivo validation is needed to solidify its potential as a therapeutic strategy.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

244.08727247 Da

Monoisotopic Mass

244.08727247 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

522629-08-9

Wikipedia

MNK1 inhibitor

Dates

Last modified: 08-15-2023
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2: Diab S, Teo T, Kumarasiri M, Li P, Yu M, Lam F, Basnet SK, Sykes MJ, Albrecht H, Milne R, Wang S. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem. 2014 May;9(5):962-72. doi: 10.1002/cmdc.201300552. Epub 2014 Feb 12. PubMed PMID: 24677692.
3: Grzmil M, Huber RM, Hess D, Frank S, Hynx D, Moncayo G, Klein D, Merlo A, Hemmings BA. MNK1 pathway activity maintains protein synthesis in rapalog-treated gliomas. J Clin Invest. 2014 Feb;124(2):742-54. doi: 10.1172/JCI70198. Epub 2014 Jan 9. PubMed PMID: 24401275; PubMed Central PMCID: PMC3904612.
4: Dumoulin MC, Aton SJ, Watson AJ, Renouard L, Coleman T, Frank MG. Extracellular signal-regulated kinase (ERK) activity during sleep consolidates cortical plasticity in vivo. Cereb Cortex. 2015 Feb;25(2):507-15. doi: 10.1093/cercor/bht250. Epub 2013 Sep 17. PubMed PMID: 24047601; PubMed Central PMCID: PMC4303804.
5: Allard EK, Grujic M, Fisone G, Kristensson K. Prion formation correlates with activation of translation-regulating protein 4E-BP and neuronal transcription factor Elk1. Neurobiol Dis. 2013 Oct;58:116-22. doi: 10.1016/j.nbd.2013.05.014. Epub 2013 Jun 3. PubMed PMID: 23742760.
6: Lim S, Saw TY, Zhang M, Janes MR, Nacro K, Hill J, Lim AQ, Chang CT, Fruman DA, Rizzieri DA, Tan SY, Fan H, Chuah CT, Ong ST. Targeting of the MNK-eIF4E axis in blast crisis chronic myeloid leukemia inhibits leukemia stem cell function. Proc Natl Acad Sci U S A. 2013 Jun 18;110(25):E2298-307. doi: 10.1073/pnas.1301838110. Epub 2013 Jun 4. PubMed PMID: 23737503; PubMed Central PMCID: PMC3690864.
7: Fortin CF, Mayer TZ, Cloutier A, McDonald PP. Translational control of human neutrophil responses by MNK1. J Leukoc Biol. 2013 Oct;94(4):693-703. doi: 10.1189/jlb.0113012. Epub 2013 Feb 11. PubMed PMID: 23401599.
8: Gorentla BK, Krishna S, Shin J, Inoue M, Shinohara ML, Grayson JM, Fukunaga R, Zhong XP. Mnk1 and 2 are dispensable for T cell development and activation but important for the pathogenesis of experimental autoimmune encephalomyelitis. J Immunol. 2013 Feb 1;190(3):1026-37. doi: 10.4049/jimmunol.1200026. Epub 2012 Dec 26. PubMed PMID: 23269249; PubMed Central PMCID: PMC3552100.
9: Shi Y, Frost P, Hoang B, Yang Y, Fukunaga R, Gera J, Lichtenstein A. MNK kinases facilitate c-myc IRES activity in rapamycin-treated multiple myeloma cells. Oncogene. 2013 Jan 10;32(2):190-7. doi: 10.1038/onc.2012.43. Epub 2012 Feb 27. PubMed PMID: 22370634; PubMed Central PMCID: PMC3401333.
10: Ziaei S, Shimada N, Kucharavy H, Hubbard K. MNK1 expression increases during cellular senescence and modulates the subcellular localization of hnRNP A1. Exp Cell Res. 2012 Mar 10;318(5):500-8. doi: 10.1016/j.yexcr.2011.12.015. Epub 2011 Dec 27. PubMed PMID: 22227431; PubMed Central PMCID: PMC3288735.
11: Grzmil M, Morin P Jr, Lino MM, Merlo A, Frank S, Wang Y, Moncayo G, Hemmings BA. MAP kinase-interacting kinase 1 regulates SMAD2-dependent TGF-β signaling pathway in human glioblastoma. Cancer Res. 2011 Mar 15;71(6):2392-402. doi: 10.1158/0008-5472.CAN-10-3112. Epub 2011 Mar 14. PubMed PMID: 21406405.
12: Korneeva NL, Soung YH, Kim HI, Giordano A, Rhoads RE, Gram H, Chung J. Mnk mediates integrin α6β4-dependent eIF4E phosphorylation and translation of VEGF mRNA. Mol Cancer Res. 2010 Dec;8(12):1571-8. doi: 10.1158/1541-7786.MCR-10-0091. Epub 2010 Oct 21. PubMed PMID: 21047768.
13: Wheater MJ, Johnson PW, Blaydes JP. The role of MNK proteins and eIF4E phosphorylation in breast cancer cell proliferation and survival. Cancer Biol Ther. 2010 Oct 1;10(7):728-35. doi: 10.4161/cbt.10.7.12965. Epub 2010 Oct 1. PubMed PMID: 20686366; PubMed Central PMCID: PMC3093812.
14: Zhang M, Fu W, Prabhu S, Moore JC, Ko J, Kim JW, Druker BJ, Trapp V, Fruehauf J, Gram H, Fan HY, Ong ST. Inhibition of polysome assembly enhances imatinib activity against chronic myelogenous leukemia and overcomes imatinib resistance. Mol Cell Biol. 2008 Oct;28(20):6496-509. doi: 10.1128/MCB.00477-08. Epub 2008 Aug 11. PubMed PMID: 18694961; PubMed Central PMCID: PMC2577410.
15: Kjellerup RB, Kragballe K, Iversen L, Johansen C. Pro-inflammatory cytokine release in keratinocytes is mediated through the MAPK signal-integrating kinases. Exp Dermatol. 2008 Jun;17(6):498-504. Epub 2007 Dec 13. PubMed PMID: 18081851.
16: Rowlett RM, Chrestensen CA, Nyce M, Harp MG, Pelo JW, Cominelli F, Ernst PB, Pizarro TT, Sturgill TW, Worthington MT. MNK kinases regulate multiple TLR pathways and innate proinflammatory cytokines in macrophages. Am J Physiol Gastrointest Liver Physiol. 2008 Feb;294(2):G452-9. Epub 2007 Nov 21. PubMed PMID: 18032482.
17: Chrestensen CA, Eschenroeder A, Ross WG, Ueda T, Watanabe-Fukunaga R, Fukunaga R, Sturgill TW. Loss of MNK function sensitizes fibroblasts to serum-withdrawal induced apoptosis. Genes Cells. 2007 Oct;12(10):1133-40. PubMed PMID: 17903173.
18: Schümann M, Dobbelstein M. Adenovirus-induced extracellular signal-regulated kinase phosphorylation during the late phase of infection enhances viral protein levels and virus progeny. Cancer Res. 2006 Feb 1;66(3):1282-8. PubMed PMID: 16452180.
19: Andersson K, Sundler R. Posttranscriptional regulation of TNFalpha expression via eukaryotic initiation factor 4E (eIF4E) phosphorylation in mouse macrophages. Cytokine. 2006 Jan 7;33(1):52-7. Epub 2006 Jan 23. PubMed PMID: 16431125.
20: Cherla RP, Lee SY, Mees PL, Tesh VL. Shiga toxin 1-induced cytokine production is mediated by MAP kinase pathways and translation initiation factor eIF4E in the macrophage-like THP-1 cell line. J Leukoc Biol. 2006 Feb;79(2):397-407. Epub 2005 Nov 21. PubMed PMID: 16301326.

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